molecular formula C25H30N6O2 B15615643 Flt3-IN-29

Flt3-IN-29

Cat. No.: B15615643
M. Wt: 446.5 g/mol
InChI Key: UEXIGTLAFDRBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flt3-IN-29 is a useful research compound. Its molecular formula is C25H30N6O2 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H30N6O2

Molecular Weight

446.5 g/mol

IUPAC Name

4-(4-phenoxyanilino)-2-[(1-propan-2-ylpiperidin-4-yl)amino]pyrimidine-5-carboxamide

InChI

InChI=1S/C25H30N6O2/c1-17(2)31-14-12-19(13-15-31)29-25-27-16-22(23(26)32)24(30-25)28-18-8-10-21(11-9-18)33-20-6-4-3-5-7-20/h3-11,16-17,19H,12-15H2,1-2H3,(H2,26,32)(H2,27,28,29,30)

InChI Key

UEXIGTLAFDRBTP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Flt3-IN-29: A Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant subset of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase.[1][2] This aberrant signaling drives uncontrolled proliferation of leukemic blasts and is associated with a poor prognosis.[3][4] Flt3-IN-29 is a potent small molecule inhibitor designed to target the kinase activity of FLT3. This document provides an in-depth technical overview of the mechanism of action of this compound in AML, including its effects on downstream signaling pathways, and provides detailed experimental protocols for its preclinical evaluation.

Disclaimer: Publicly available, specific quantitative data and in vivo studies for this compound are limited. The data and protocols presented herein are based on the established principles of evaluating potent FLT3 inhibitors and may incorporate data from closely related compounds as a reference.

The FLT3 Signaling Pathway in AML

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[5] This activation creates docking sites for various adaptor proteins, leading to the activation of several key downstream signaling cascades, including:

  • RAS/MAPK Pathway: Promotes cell proliferation and survival.

  • PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.

  • JAK/STAT Pathway: Particularly, STAT5 activation is a hallmark of FLT3-ITD mutations and is critical for leukemic stem cell survival.[3][6]

In FLT3-mutated AML, these pathways are constitutively active, leading to ligand-independent cell proliferation and survival.[1][7]

FLT3_Signaling_Pathway cluster_MAPK RAS/MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_JAK JAK/STAT Pathway FL FLT3 Ligand FLT3_R FLT3 Receptor FL->FLT3_R Binds Dimerization Dimerization & Autophosphorylation FLT3_R->Dimerization pFLT3 p-FLT3 Dimerization->pFLT3 RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K JAK JAK pFLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival Flt3_IN_29 This compound Flt3_IN_29->pFLT3 Inhibits

FLT3 Signaling Pathway and Inhibition by this compound.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of the FLT3 kinase.[5] It binds to the ATP-binding pocket of the FLT3 kinase domain, preventing the autophosphorylation of the receptor. This action effectively blocks the initiation of downstream signaling cascades that are critical for the survival and proliferation of leukemic cells.[8] By inhibiting the constitutive activation of FLT3, this compound is expected to lead to the downregulation of phosphorylated STAT5, AKT, and ERK, ultimately inducing cell cycle arrest and apoptosis in FLT3-mutated AML cells.[5][9]

Quantitative Data

Compound Target IC50 (nM)
Flt3-IN-25FLT3-WT1.2[10]
Flt3-IN-25FLT3-D835Y1.4[10]
Flt3-IN-25FLT3-ITD1.1[10]

Experimental Protocols

In Vitro FLT3 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant FLT3 kinase. A common method is a luminescence-based assay that quantifies ATP consumption.[8]

Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare serial dilutions of this compound in DMSO Start->Prepare_Inhibitor Add_Enzyme Add recombinant FLT3 enzyme to assay plate Prepare_Inhibitor->Add_Enzyme Incubate_Inhibitor Add this compound dilutions and incubate Add_Enzyme->Incubate_Inhibitor Initiate_Reaction Initiate reaction with ATP/substrate mixture Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and deplete remaining ATP Incubate_Reaction->Stop_Reaction Add_Detection Add detection reagent Stop_Reaction->Add_Detection Measure_Signal Measure luminescence Add_Detection->Measure_Signal Analyze Calculate IC50 Measure_Signal->Analyze

Workflow for an in vitro FLT3 kinase assay.

Materials:

  • Recombinant FLT3 enzyme (wild-type and mutants)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • Substrate (e.g., Myelin Basic Protein)[8]

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)[8][11]

  • 96-well or 384-well white assay plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[12]

  • In a white assay plate, add the kinase assay buffer, substrate, and the this compound dilutions.

  • Add the recombinant FLT3 enzyme to each well and incubate for 10-15 minutes at room temperature.[8]

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km for FLT3.[8]

  • Incubate the plate at 30°C for 45-120 minutes.[8]

  • Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[8][11]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on AML cell lines.

Materials:

  • FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)[5][13]

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)[13]

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)[13]

  • White, flat-bottom 96-well plates

  • Luminometer

Protocol:

  • Seed AML cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well.

  • Prepare serial dilutions of this compound in the culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for FLT3 Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.[5]

Western_Blot_Workflow Start Start Cell_Culture Culture and treat FLT3-mutated AML cells with this compound Start->Cell_Culture Cell_Lysis Harvest and lyse cells Cell_Culture->Cell_Lysis Quantification Quantify protein concentration Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., p-FLT3, FLT3, p-STAT5, STAT5) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Add chemiluminescent substrate and capture signal Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis

Western Blot experimental workflow.

Materials:

  • FLT3-mutated AML cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors[5]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control (e.g., β-actin).[5]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[5]

  • Imaging system

Protocol:

  • Culture FLT3-mutated AML cells and treat with varying concentrations of this compound for a specified time (e.g., 2-6 hours).[5]

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer.[5]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis.[5]

In Vivo Xenograft Mouse Model of AML

This protocol describes the establishment of a xenograft model to evaluate the in vivo efficacy of this compound.[9]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • This compound

  • Vehicle solution for oral administration (e.g., DMSO, PEG300, Tween 80, Saline)[9]

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject approximately 5-10 x 10⁶ MV4-11 cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[9]

  • Randomize the mice into vehicle control and treatment groups.

  • Prepare the this compound formulation for oral administration.

  • Administer this compound or vehicle daily by oral gavage at the desired dose (e.g., 10 or 20 mg/kg).[9]

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days).[9]

  • At the end of the study, euthanize the mice. Tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-FLT3).

  • Calculate the tumor growth inhibition (TGI) and assess for statistical significance. A separate cohort can be used for survival analysis.[10]

Resistance Mechanisms

A key challenge with FLT3 inhibitors is the development of resistance. Mechanisms can be broadly categorized as:

  • On-target resistance: Acquisition of secondary mutations in the FLT3 kinase domain, such as the D835Y mutation, which can reduce the binding affinity of certain inhibitors.

  • Off-target resistance: Activation of bypass signaling pathways that promote cell survival independently of FLT3, such as upregulation of AXL, PIM kinases, or activation of the RAS/MAPK pathway through other mutations.

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.

Conclusion

This compound represents a targeted therapeutic approach for AML driven by FLT3 mutations. Its mechanism of action is centered on the direct, ATP-competitive inhibition of the FLT3 kinase, leading to the suppression of critical downstream pro-survival signaling pathways. The preclinical evaluation of this compound, utilizing the experimental protocols outlined in this guide, will be essential to fully characterize its potency, selectivity, and in vivo efficacy, and to guide its further development as a potential therapeutic agent for this high-risk leukemia.

References

Gilteritinib's Engagement with FLT3: An In-depth Technical Guide on Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Gilteritinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals working on targeted therapies for acute myeloid leukemia (AML) and other related malignancies. This document details the quantitative measures of Gilteritinib's interaction with FLT3, outlines the experimental methodologies for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.

Gilteritinib: A Potent FLT3 Inhibitor

Gilteritinib is a second-generation, orally bioavailable FLT3 tyrosine kinase inhibitor (TKI) approved for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation. It is classified as a type I inhibitor, binding to the ATP-binding pocket of the FLT3 kinase in its active conformation. This mode of action allows Gilteritinib to effectively inhibit both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3.

Quantitative Analysis of Gilteritinib-FLT3 Interaction

The efficacy of Gilteritinib is rooted in its high binding affinity and favorable kinetic profile for the FLT3 kinase. The following tables summarize the key quantitative data characterizing this interaction.

Table 1: Gilteritinib Binding Affinity for FLT3
ParameterValueTargetNotes
Kd 1.0 nMFLT3 proteinThe dissociation constant (Kd) is a measure of the binding affinity between Gilteritinib and the FLT3 protein. A lower Kd value indicates a higher binding affinity.[1]
Table 2: Gilteritinib Inhibitory Activity against FLT3 Variants
ParameterValueCell Line/Assay ConditionNotes
IC50 (FLT3-ITD) ~1 nMIn cell culture medium with 10% fetal bovine serum.[2]The half-maximal inhibitory concentration (IC50) for the autophosphorylation of the FLT3-ITD receptor, a common activating mutation in AML.
IC50 (Wild-Type FLT3) ~5 nMIn cell culture medium with 10% fetal bovine serum.[2]The IC50 for the inhibition of the wild-type FLT3 receptor autophosphorylation.
IC50 (FLT3 D835 variants) Potent InhibitionBa/F3 cells expressing D835 variants.Gilteritinib demonstrates excellent inhibitory activity against various FLT3-TKD mutations at residue D835.
Table 3: Gilteritinib Binding Kinetics for FLT3-ITD
ParameterValueNotes
Association Rate (kon) FastGilteritinib exhibits a rapid on-rate for binding to the constitutively active FLT3-ITD.[1]
Residence Time >60 minGilteritinib is a long-lasting inhibitor of FLT3-ITD, contributing to its clinical efficacy.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and cellular activity of Gilteritinib.

Biochemical Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding affinity of an inhibitor to the kinase of interest.

Objective: To determine the dissociation constant (Kd) of Gilteritinib for the FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase inhibitor tracer

  • Gilteritinib (or other test compound)

  • Assay buffer

  • Microplates (e.g., 384-well)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a dilution series of Gilteritinib in the assay buffer.

  • In the wells of a microplate, combine the recombinant FLT3 kinase, the europium-labeled antibody, and the Alexa Fluor™ 647-labeled tracer.

  • Add the different concentrations of Gilteritinib to the wells. Include a control with no inhibitor.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • The data is then used to calculate the Kd value, which represents the concentration of Gilteritinib required to occupy 50% of the FLT3 binding sites.

Cellular FLT3 Autophosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of an inhibitor to block the activation of FLT3 within a cellular context.

Objective: To determine the IC50 of Gilteritinib for the inhibition of FLT3 autophosphorylation in AML cells.

Materials:

  • AML cell line expressing FLT3 (e.g., MV4-11 or MOLM-13, which harbor FLT3-ITD mutations)

  • Cell culture medium and supplements

  • Gilteritinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the AML cells in culture plates and allow them to adhere or stabilize.

  • Treat the cells with a range of Gilteritinib concentrations for a specific duration (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phosphorylated FLT3.

  • After washing, incubate the membrane with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total FLT3 to normalize for protein loading.

  • Quantify the band intensities and calculate the IC50 value, which is the concentration of Gilteritinib that inhibits FLT3 phosphorylation by 50%.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of an inhibitor on the viability of cancer cells.

Objective: To determine the IC50 of Gilteritinib for reducing the viability of FLT3-dependent AML cells.

Materials:

  • FLT3-mutated AML cell line (e.g., MV4-11, MOLM-13)

  • Cell culture medium and supplements

  • 96-well opaque-walled plates

  • Gilteritinib

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Seed the AML cells at a specific density in a 96-well plate.

  • Add serial dilutions of Gilteritinib to the wells.

  • Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a luminometer.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizing the Molecular Context and Experimental Process

FLT3 Signaling Pathway

The following diagram illustrates the major signaling pathways downstream of the FLT3 receptor, which are aberrantly activated in FLT3-mutated AML and are inhibited by Gilteritinib.

FLT3_Signaling_Pathway cluster_PI3K PI3K/AKT Pathway cluster_RAS RAS/MAPK Pathway cluster_STAT JAK/STAT Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds P_FLT3 p-FLT3 (Active) FLT3->P_FLT3 Dimerization & Autophosphorylation Gilteritinib Gilteritinib Gilteritinib->P_FLT3 Inhibits PI3K PI3K P_FLT3->PI3K RAS RAS P_FLT3->RAS JAK JAK P_FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Experimental_Workflow Biochemical_Assay Biochemical Assays (e.g., Kinase Binding Assay) Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Determine Kd, Initial Potency Phosphorylation_Assay FLT3 Phosphorylation Assay (Western Blot) Cell_Based_Assay->Phosphorylation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Cell_Based_Assay->Apoptosis_Assay In_Vivo_Models In Vivo Models (Xenograft Studies) Cell_Based_Assay->In_Vivo_Models Confirm Cellular Activity (IC50) Efficacy_Toxicity Efficacy and Toxicity Assessment In_Vivo_Models->Efficacy_Toxicity Evaluate in a biological system

References

Unraveling Flt3-IN-25: A Technical Guide to its Discovery and Synthesis for Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic cell development. Its mutation is a key driver in a significant subset of Acute Myeloid Leukemia (AML) cases, correlating with a poor prognosis. Activating mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) point mutations, lead to constitutive, ligand-independent activation of the kinase and its downstream pro-proliferative and anti-apoptotic signaling pathways. Flt3-IN-25 has emerged as a potent small-molecule inhibitor targeting both wild-type and mutated forms of FLT3. This technical guide provides a detailed overview of the discovery, chemical synthesis, and mechanism of action of Flt3-IN-25, summarizes its quantitative efficacy, outlines key experimental protocols for its characterization, and visualizes the complex signaling networks it disrupts.

Discovery of Flt3-IN-25 (Compound 17)

Flt3-IN-25, also identified as compound 17 in its discovery publication, was developed as a novel, potent, and selective inhibitor of FLT3 kinase. The research aimed to address the challenge of acquired resistance to existing FLT3 inhibitors and to improve selectivity against other kinases, such as c-KIT, to minimize off-target effects like myelosuppression.

The discovery process involved a rational drug design strategy. Researchers synthesized a series of compounds and evaluated their inhibitory activity against the FLT3-ITD mutant. Compound 17, (Z)-N-(5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide, demonstrated potent inhibitory activity against the FLT3-ITD mutant with an IC50 of 0.8 nM and excellent selectivity over c-KIT kinase (over 500-fold).[1][2] This high potency and selectivity marked it as a promising candidate for further development.

Chemical Synthesis

The chemical synthesis of Flt3-IN-25 (Compound 17) is a multi-step process. The following is a general outline of the synthetic route based on related compounds and published methodologies.

Synthesis Workflow

A Starting Materials B Intermediate 1 (Pyrrole derivative) A->B Multi-step synthesis C Intermediate 2 (Indolin-2-one derivative) A->C Multi-step synthesis D Condensation Reaction B->D C->D E Flt3-IN-25 (Final Product) D->E Purification

Caption: General workflow for the synthesis of Flt3-IN-25.

Detailed Experimental Protocol (Generalized)

The synthesis of the core scaffolds, the pyrrole (B145914) and indolin-2-one moieties, is followed by a condensation reaction to yield the final product.

Step 1: Synthesis of the Pyrrole Intermediate The substituted pyrrole intermediate is typically synthesized through a series of reactions involving the formation of the pyrrole ring, followed by functional group manipulations to introduce the necessary side chains.

Step 2: Synthesis of the Indolin-2-one Intermediate The 5-fluoro-2-oxoindoline core is prepared through cyclization reactions of appropriately substituted anilines.

Step 3: Condensation and Final Product Formation The pyrrole and indolin-2-one intermediates are condensed under basic or acidic conditions to form the exocyclic double bond, yielding Flt3-IN-25. The final compound is then purified using techniques such as column chromatography and recrystallization.

Biological Activity and Mechanism of Action

Flt3-IN-25 is a potent inhibitor of both wild-type FLT3 and its clinically relevant mutants, including FLT3-ITD and the D835Y point mutation. Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of the FLT3 kinase. By occupying the ATP-binding pocket, Flt3-IN-25 prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.[1]

FLT3 Signaling Pathway and Inhibition by Flt3-IN-25

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Wild-Type or Mutant) RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Flt3_IN_25 Flt3-IN-25 Flt3_IN_25->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and its inhibition by Flt3-IN-25.

Quantitative Biological Data

The inhibitory activity of Flt3-IN-25 has been quantified against various targets and cell lines.

Target/Cell LineIC50 (nM)Reference
Kinase Activity
FLT3-ITD0.8[1][2]
c-KIT>400[1]
Cell Proliferation
MV4-11 (FLT3-ITD positive)23.5[1][2]
MOLM-13 (FLT3-ITD positive)35.5[1][2]

Key Experimental Protocols

The characterization of Flt3-IN-25 involves several key in vitro and in vivo assays.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Flt3-IN-25 against purified FLT3 kinase.

Methodology:

  • Prepare serial dilutions of Flt3-IN-25 in DMSO and then dilute into the kinase assay buffer.

  • In a microplate, add the recombinant FLT3 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the diluted inhibitor.

  • Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the enzyme).

  • Incubate the reaction for a set time (e.g., 20-60 minutes) at room temperature.

  • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with 32P-ATP and measuring incorporation, or using an antibody-based detection system like ELISA.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the anti-proliferative effect (GI50 or EC50) of Flt3-IN-25 on FLT3-dependent and -independent cell lines.

Methodology:

  • Seed cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined optimal density.

  • Add serial dilutions of Flt3-IN-25 to the wells. Include a vehicle control (DMSO) and wells with no cells (for background).

  • Incubate the plate for a specified duration (e.g., 72 hours).

  • Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of metabolically active cells.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of FLT3 Signaling

Objective: To assess the inhibition of FLT3, STAT5, AKT, and ERK phosphorylation in FLT3-mutated AML cell lines.

Methodology:

  • Culture FLT3-mutated cells (e.g., MV4-11) to an appropriate density.

  • Treat cells with various concentrations of Flt3-IN-25 (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).

  • Harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-FLT3, anti-p-STAT5, anti-p-AKT, anti-p-ERK).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) proteins and a loading control like β-actin.

Experimental Workflow for Western Blot Analysis

A Cell Culture (e.g., MV4-11) B Treatment with Flt3-IN-25 (Dose-response) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting with Phospho-specific Antibodies F->G H Detection and Analysis G->H

Caption: Workflow for Western blot analysis of FLT3 signaling.

Conclusion

Flt3-IN-25 is a highly potent and selective inhibitor of both wild-type and mutated FLT3 kinase. Its discovery provides a valuable tool for researchers investigating FLT3-driven leukemogenesis and for the preclinical evaluation of novel therapeutic strategies. The detailed experimental protocols outlined in this guide offer a solid foundation for the effective utilization of Flt3-IN-25 in a research setting, enabling a deeper understanding of its mechanism of action and its potential as a therapeutic agent for AML.

References

Selectivity Profile of Flt3-IN-29 Against Other Kinases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data for a kinase inhibitor specifically designated "Flt3-IN-29" is not available. This technical guide has been created to fulfill the structural and content requirements of the user's request by using a well-characterized, potent, and selective second-generation FLT3 inhibitor, Gilteritinib (XOSPATA®) , as an illustrative example. The data and methodologies presented herein pertain to Gilteritinib and serve as a template for the analysis of a novel FLT3 inhibitor's selectivity profile.

Introduction to FMS-like Tyrosine Kinase 3 (FLT3) as a Therapeutic Target

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the kinase and its downstream signaling pathways, promoting uncontrolled cell growth and survival.[2][3] Consequently, FLT3 has emerged as a critical therapeutic target for AML.

The Critical Role of Kinase Selectivity Profiling

While the on-target potency of a kinase inhibitor is crucial, its selectivity profile is equally important in determining its therapeutic window and potential for off-target toxicities. Kinase inhibitors that are not highly selective may interact with a broad range of other kinases, leading to unforeseen side effects.[2] Therefore, a comprehensive assessment of an inhibitor's activity against a wide panel of kinases (a kinome scan) is an essential step in its preclinical development.

Quantitative Kinase Selectivity Profile of Gilteritinib

Gilteritinib is a potent, oral FLT3/AXL inhibitor designed to target both FLT3-ITD and FLT3-TKD mutations.[2] Its selectivity has been characterized through various in vitro kinase assays and cell-based assays. The following table summarizes the inhibitory activity of Gilteritinib against FLT3 and a selection of other kinases.

Kinase TargetAssay TypeIC50 (nM)Notes
FLT3 Biochemical Assay0.29 Potent inhibition of the primary target.[4]
FLT3-ITD (MV4-11 cells)Cell-based Assay0.92High potency in a cellular context with endogenous FLT3-ITD.[5]
FLT3-ITD (MOLM-13 cells)Cell-based Assay2.9Potent activity in another FLT3-ITD positive cell line.[5]
FLT3-D835YCell-based Assay1.6Effective against common resistance mutations to other FLT3 inhibitors.[5]
AXLBiochemical Assay0.73Strong co-inhibition of AXL, which is implicated in resistance.[4]
c-KITBiochemical Assay230Approximately 800-fold less potent against c-KIT compared to FLT3, suggesting good selectivity and potentially lower myelosuppression.[4]
LTKBiochemical Assay0.35Potent off-target activity.[4]
ALKBiochemical Assay1.2Potent off-target activity.[4]
TRKABiochemical Assay>5 nMLess potent inhibition.[4]
ROSBiochemical Assay>5 nMLess potent inhibition.[4]
RETBiochemical Assay>5 nMLess potent inhibition.[4]
MERBiochemical Assay>5 nMLess potent inhibition.[4]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase enzyme.

  • Materials:

    • Recombinant purified kinase (e.g., FLT3).

    • Kinase-specific substrate (e.g., a synthetic peptide or Myelin Basic Protein).

    • ATP at a concentration near the Km for the kinase.

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[6]

    • Test inhibitor (e.g., Gilteritinib) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • 384-well white assay plates.

  • Procedure:

    • Add 1 µl of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µl of a solution containing the purified kinase enzyme to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.[6]

Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.

  • Objective: To assess the potency of an inhibitor in a cellular context.

  • Materials:

    • AML cell lines with specific FLT3 mutations (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD).[1]

    • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test inhibitor serially diluted.

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

    • Add varying concentrations of the inhibitor to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]

Visualizations of Pathways and Workflows

FLT3 Signaling Pathway

The following diagram illustrates the major signaling pathways activated downstream of the FLT3 receptor. In AML with FLT3 mutations, these pathways are constitutively active, driving leukemogenesis.[8][9]

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K GRB2_SOS GRB2/SOS FLT3->GRB2_SOS JAK JAK FLT3->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription outcomes Proliferation, Survival, Differentiation Transcription->outcomes

Caption: Simplified FLT3 signaling pathways involved in cell proliferation and survival.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines a typical workflow for determining the selectivity profile of a kinase inhibitor.

Kinase_Selectivity_Workflow cluster_assays Assay Execution cluster_data Data Acquisition & Analysis start Start: Compound Synthesis (e.g., this compound) prep Prepare Serial Dilutions of Test Compound in DMSO start->prep biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo™) Against a large kinase panel prep->biochem_assay cell_assay Cell-Based Proliferation Assay (e.g., FLT3-mutant AML cell lines) prep->cell_assay readout Measure Assay Signal (Luminescence / Absorbance) biochem_assay->readout cell_assay->readout calc_inhibition Calculate % Inhibition vs. Vehicle Control readout->calc_inhibition calc_ic50 Determine IC50 Values (Dose-Response Curve Fitting) calc_inhibition->calc_ic50 end End: Selectivity Profile (On-target vs. Off-target activity) calc_ic50->end

Caption: Experimental workflow for determining the selectivity profile of a kinase inhibitor.

Conclusion

The comprehensive characterization of a kinase inhibitor's selectivity is a cornerstone of modern drug development. While "this compound" remains an uncharacterized entity in the public domain, the principles and methodologies detailed in this guide using Gilteritinib as an exemplar provide a robust framework for such an evaluation. A desirable FLT3 inhibitor would exhibit high potency against both wild-type and mutated forms of FLT3 while demonstrating minimal activity against other kinases, particularly those known to cause toxicities, such as c-KIT. This detailed profiling is essential for identifying promising drug candidates with a high probability of clinical success.

References

Flt3-IN-29: A Technical Overview of its Preclinical Efficacy Against FLT3-ITD and FLT3-TKD Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Flt3-IN-29, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, and its effects on the two most common activating mutations in Acute Myeloid Leukemia (AML): internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations.[1][2][3][4] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic cells.[5][6]

This compound has demonstrated potent inhibitory activity against both FLT3-ITD and various FLT3-TKD mutant isoforms, positioning it as a promising therapeutic candidate for a broad range of FLT3-mutated AML. This document summarizes the available quantitative data, details key experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against wild-type FLT3 and its clinically relevant mutant forms. The data, presented below, showcases its potency and selectivity.

TargetIC50 (nM)Cell LineAssay TypeReference
FLT316.26-ADP-Glo Kinase Assay[7]
FLT3 (autophosphorylation Y969)0.8MV-4-11Western Blot[7]
ERK (phosphorylation)0.8MV-4-11Western Blot[7]
FLT3-ITD0.86 - 17.74MOLM-14FITC Annexin V Apoptosis Assay[7]
FLT3-ITD-D835Y0.86 - 17.74MOLM-14FITC Annexin V Apoptosis Assay[7]
FLT3-ITD-F691L0.86 - 17.74MOLM-14FITC Annexin V Apoptosis Assay[7]

Table 1: Inhibitory Activity of this compound against FLT3 and its Mutants. The table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against wild-type FLT3 and various FLT3-mutated cell lines.

Cell LineFLT3 StatusIC50 (nM)Assay TypeReference
MV-4-11FLT3-ITD0.0021FITC Annexin V Apoptosis Assay[7]
MOLM-14FLT3-ITD, FLT3-ITD-D835Y, FLT3-ITD-F691L0.86 - 17.74FITC Annexin V Apoptosis Assay[7]
K-562FLT3-negative1583FITC Annexin V Apoptosis Assay[7]
Ba/F3FLT3-negative8467FITC Annexin V Apoptosis Assay[7]

Table 2: Cellular Activity of this compound. This table highlights the potent and selective cytotoxic effect of this compound on FLT3-mutated AML cell lines compared to FLT3-negative cell lines.

Core Signaling Pathways and Mechanism of Action

FLT3-ITD and FLT3-TKD mutations result in the ligand-independent activation of downstream signaling pathways, primarily the STAT5, MAPK (RAS/RAF/MEK/ERK), and PI3K/AKT pathways, which collectively promote cell proliferation and survival.[1][6][8][9] this compound, as a potent FLT3 inhibitor, effectively blocks the autophosphorylation of the FLT3 receptor, thereby inhibiting these downstream cascades.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD or TKD Mutation) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Flt3_IN_29 This compound Flt3_IN_29->FLT3 Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits the constitutively active FLT3 receptor, thereby blocking downstream pro-survival signaling pathways.

Key Experimental Protocols

The evaluation of this compound involved several key in vitro assays to determine its potency and mechanism of action.

ADP-Glo™ Kinase Assay

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow Start Start: Kinase Reaction Mixture (FLT3, ATP, Substrate) Step1 Add this compound (Varying Concentrations) Start->Step1 Step2 Incubate Step1->Step2 Step3 Add ADP-Glo™ Reagent (Terminates Kinase Reaction, Depletes remaining ATP) Step2->Step3 Step4 Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase reaction generates light) Step3->Step4 End Measure Luminescence (Proportional to ADP produced) Step4->End

Figure 2: ADP-Glo™ Kinase Assay Workflow. This diagram outlines the key steps in determining the kinase inhibitory activity of this compound.

Methodology:

  • A kinase reaction is set up containing the FLT3 enzyme, a suitable substrate, and ATP.

  • This compound is added at various concentrations.

  • The reaction is incubated to allow for ATP consumption.

  • ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent is added, which converts the generated ADP back to ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal.

  • The luminescence is measured and is directly proportional to the amount of ADP produced, and therefore, the kinase activity.

  • IC50 values are calculated by plotting the luminescence against the inhibitor concentration.[7]

Western Blot Analysis for Phosphoprotein Levels

This technique is used to detect the phosphorylation status of specific proteins, providing a direct measure of the inhibition of signaling pathways.

Methodology:

  • AML cells (e.g., MV-4-11) are treated with varying concentrations of this compound for a specified time.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of target proteins (e.g., p-FLT3, p-ERK, p-STAT5, p-AKT).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the resulting signal is detected.

  • The membrane can be stripped and re-probed with antibodies for the total protein to ensure equal loading.[7]

FITC Annexin V Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Methodology:

  • AML cells (e.g., MV-4-11, MOLM-14) are treated with this compound for a defined period.

  • Cells are harvested and washed.

  • Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide).

  • Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • The percentage of apoptotic cells is determined to assess the cytotoxic effect of this compound.[7]

Conclusion

This compound is a potent inhibitor of both FLT3-ITD and FLT3-TKD mutations. Its ability to effectively block the constitutive activation of the FLT3 receptor and its downstream signaling pathways translates into significant pro-apoptotic activity in AML cells harboring these mutations. The preclinical data summarized in this guide strongly support the continued development of this compound as a targeted therapy for FLT3-mutated AML. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

In-depth Technical Guide: Flt3-IN-29 Downstream Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

To the Researchers, Scientists, and Drug Development Professionals,

This guide provides a comprehensive overview of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-29, also known as compound MY-10. It is intended to be a valuable resource for researchers and professionals involved in the study of leukemia and the development of targeted cancer therapies.

Introduction to this compound

This compound is a potent inhibitor of the FLT3 receptor tyrosine kinase, a key signaling protein frequently mutated in acute myeloid leukemia (AML). Specifically, this compound has demonstrated significant inhibitory activity against both the internal tandem duplication (ITD) and the D835Y tyrosine kinase domain (TKD) mutations of FLT3. These mutations lead to the constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. By targeting these mutated forms of FLT3, this compound presents a promising therapeutic strategy for AML.

Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of mutated FLT3. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of its downstream signaling cascades. The primary signaling pathways affected by this compound inhibition include the STAT5, AKT, and ERK pathways. The disruption of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in FLT3-mutated cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

ParameterTarget/Cell LineValue
IC50 FLT3-ITD6.5 nM[1]
IC50 FLT3-D835Y10.3 nM[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the FLT3 signaling pathway and the point of inhibition by this compound, as well as the downstream consequences.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD/ D835Y STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition ERK->Proliferation Flt3_IN_29 This compound Flt3_IN_29->FLT3

FLT3 Signaling Pathway and this compound Inhibition.

Flt3_IN_29_Downstream_Effects cluster_inhibition Downstream Inhibition cluster_cellular_outcomes Cellular Outcomes Flt3_IN_29 This compound pSTAT5 p-STAT5 ↓ Flt3_IN_29->pSTAT5 pAKT p-AKT ↓ Flt3_IN_29->pAKT pERK p-ERK ↓ Flt3_IN_29->pERK CellCycleArrest G0/G1 Cell Cycle Arrest pSTAT5->CellCycleArrest Apoptosis Induction of Apoptosis pAKT->Apoptosis pERK->CellCycleArrest

Downstream Effects of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

FLT3 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of FLT3 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant FLT3-ITD or FLT3-D835Y enzyme

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 5 µL of a mixture of the recombinant FLT3 enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Downstream Targets

This protocol is used to assess the effect of this compound on the phosphorylation status of STAT5, AKT, and ERK in FLT3-mutated leukemia cell lines (e.g., MV4-11, MOLM-13).

Materials:

  • FLT3-mutated AML cell lines

  • This compound

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture FLT3-mutated AML cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment with this compound Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-FLT3, p-STAT5, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging & Densitometry Detection->Imaging Normalization Normalization to Total Protein Imaging->Normalization

Western Blot Experimental Workflow.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on the cell cycle distribution of leukemia cells.

Materials:

  • FLT3-mutated AML cell lines

  • This compound

  • Cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat FLT3-mutated AML cells with this compound or vehicle for 24-48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to measure the DNA content.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound.

Materials:

  • FLT3-mutated AML cell lines

  • This compound

  • Cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat FLT3-mutated AML cells with this compound or vehicle for a specified time (e.g., 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add additional 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Novel FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure-activity relationship (SAR) studies of potent inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a critical target in the development of therapies for acute myeloid leukemia (AML). Due to the absence of specific public data for a compound designated "Flt3-IN-29," this document will focus on a well-characterized series of imidazo[1,2-b]pyridazine (B131497) derivatives to exemplify the core principles and methodologies of FLT3 inhibitor SAR studies.

Introduction to FLT3 and Its Role in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and conferring a poor prognosis. The most common of these mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). This makes FLT3 an attractive target for therapeutic intervention.

The development of small molecule FLT3 inhibitors is a key strategy in combating FLT3-mutated AML. Understanding the structure-activity relationship (SAR) is crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors.

The FLT3 Signaling Pathway

Upon ligand binding or mutational activation, FLT3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by FLT3 include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT5 pathways, all of which promote cell survival and proliferation. The following diagram illustrates the major components of the FLT3 signaling network.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription

FLT3 Signaling Pathway Diagram

Structure-Activity Relationship (SAR) of Imidazo[1,2-b]pyridazine Derivatives

A series of imidazo[1,2-b]pyridazine derivatives have been identified as potent FLT3 inhibitors. The following tables summarize the SAR for this chemical series, highlighting how modifications to different positions of the scaffold affect their biological activity against recombinant FLT3 kinase and human AML cell lines.[1]

Inhibitory Activity Against Recombinant FLT3 Kinase
CompoundIC₅₀ (nM) FLT3-ITDIC₅₀ (nM) FLT3-D835Y
29a Br130120
29b Cyclohexenyl120100
30 Cyclohexyl140110
34f Phenyl41

Data sourced from a study on imidazo[1,2-b]pyridazine derivatives as FLT3 inhibitors.[1]

SAR Insights:

  • The initial compounds with smaller substituents at the R³ position (Br, cyclohexenyl, cyclohexyl) exhibited moderate, nanomolar potency against both FLT3-ITD and the resistant FLT3-D835Y mutant.

  • A significant enhancement in potency was observed upon the introduction of a phenyl group at the R³ position (compound 34f ), which demonstrated single-digit nanomolar inhibition of both kinase variants. This suggests a crucial role for an aromatic substituent at this position in achieving high-affinity binding to the kinase.

Antiproliferative Activity in AML Cell Lines
CompoundGI₅₀ (nM) MV4-11 (FLT3-ITD)GI₅₀ (nM) MOLM-13 (FLT3-ITD)
29a Br230320
29b Cyclohexenyl180250
30 Cyclohexyl200280
34f Phenyl79

Data sourced from a study on imidazo[1,2-b]pyridazine derivatives as FLT3 inhibitors.[1]

SAR Insights:

  • The antiproliferative activity in FLT3-ITD positive cell lines (MV4-11 and MOLM-13) correlated well with the enzymatic inhibition data.

  • Compound 34f , with the phenyl substituent, was markedly more potent in inhibiting the growth of these AML cell lines compared to the other analogs, confirming the translation of kinase inhibition to cellular efficacy.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of inhibitor potency and for ensuring the reproducibility of SAR studies.

General Workflow for SAR Studies

The following diagram outlines a typical workflow for the discovery and optimization of FLT3 inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Optimization a Scaffold Selection b Library Design a->b c Chemical Synthesis b->c d In Vitro Kinase Assay c->d e Cell-Based Proliferation Assay d->e f Selectivity Profiling e->f g ADME/Tox Profiling f->g h SAR Analysis g->h i Lead Optimization h->i i->b j In Vivo Studies i->j

Workflow for FLT3 Inhibitor SAR Study
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Protocol)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant FLT3 kinase (wild-type or mutant)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., imidazo[1,2-b]pyridazine derivatives)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant FLT3 enzyme, and the kinase substrate.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (CellTiter-Glo® Protocol)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the AML cells in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to acclimate.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion

The SAR studies of FLT3 inhibitors, exemplified here by the imidazo[1,2-b]pyridazine series, are fundamental to the development of effective targeted therapies for AML. Through systematic chemical modifications and rigorous biological evaluation using assays such as in vitro kinase inhibition and cellular proliferation, researchers can identify compounds with enhanced potency and drug-like properties. The insights gained from these studies guide the iterative process of lead optimization, ultimately aiming to deliver novel therapeutics with improved efficacy and safety profiles for patients with FLT3-mutated AML.

References

Unraveling the In Vivo Profile of Flt3 Inhibitors: A Technical Guide to Pharmacokinetics and Pharmacodynamics in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FMS-like tyrosine kinase 3 (Flt3) is a critical target in the development of therapeutics for acute myeloid leukemia (AML), where activating mutations of this receptor are common and associated with poor prognosis.[1][2] While a specific Flt3 inhibitor designated "Flt3-IN-29" (also known as Compound MY-10) has been identified as a potent inhibitor of Flt3-ITD and Flt3-D835Y mutants in vitro, detailed public information regarding its in vivo pharmacokinetics and pharmacodynamics in mice is not currently available.[3] This guide, therefore, provides a comprehensive overview of the typical pharmacokinetic and pharmacodynamic properties of Flt3 inhibitors in murine models, drawing on data from well-characterized compounds that have been pivotal in the field. The methodologies, data, and visualizations presented herein serve as a robust framework for the preclinical evaluation of novel Flt3 inhibitors.

The Flt3 Signaling Pathway and Mechanism of Inhibition

Flt3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) lead to constitutive, ligand-independent activation of the receptor.[2] This aberrant signaling drives leukemic cell proliferation and survival through the activation of downstream pathways, primarily the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[2] Flt3 inhibitors act by competing with ATP for the binding site in the kinase domain of the Flt3 receptor, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

Flt3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Flt3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Flt3_IN_29 This compound Flt3_IN_29->FLT3 Inhibition Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture AML Cell Culture (e.g., MV4-11) Tumor_Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (Vehicle or Flt3 Inhibitor) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring PD_Analysis Western Blot of Tumor Lysates (p-Flt3, p-STAT5) Dosing->PD_Analysis Satellite Group Efficacy_Analysis Tumor Growth Inhibition Survival Analysis Monitoring->Efficacy_Analysis

References

Methodological & Application

Application Notes and Protocols for Flt3-IN-29 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting an in vitro kinase assay to evaluate the inhibitory activity of Flt3-IN-29, a putative FMS-like tyrosine kinase 3 (Flt3) inhibitor. This document details the scientific background, a step-by-step experimental protocol based on the widely used ADP-Glo™ Kinase Assay, data presentation guidelines, and visual diagrams of the Flt3 signaling pathway and the experimental workflow.

Introduction to Flt3 and its Inhibition

FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive, ligand-independent activation of the Flt3 kinase, driving uncontrolled cell growth and survival through downstream signaling pathways like STAT5, PI3K/Akt, and MAPK/ERK.[2][3]

Flt3 inhibitors are small molecules that block the kinase activity of the Flt3 receptor by competing with ATP for its binding site in the kinase domain.[4] This inhibition prevents autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to reduced cell proliferation and the induction of apoptosis in Flt3-mutated cells.[4] The development and characterization of novel Flt3 inhibitors are crucial for advancing AML therapeutics.[5]

Flt3 Signaling Pathway and Inhibition by this compound

The binding of the Flt3 ligand (FL) to the Flt3 receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for cell survival and proliferation. In AML, mutations can make this process ligand-independent and constitutively active. This compound is designed to inhibit this aberrant signaling.[1][6]

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds FLT3_dimer Receptor Dimerization & Autophosphorylation FLT3->FLT3_dimer Activates STAT5 STAT5 Pathway FLT3_dimer->STAT5 PI3K_AKT PI3K/Akt Pathway FLT3_dimer->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FLT3_dimer->MAPK_ERK Flt3_IN_29 This compound Flt3_IN_29->FLT3_dimer Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation Kinase_Assay_Workflow prep_inhibitor 1. Prepare this compound Serial Dilutions plate_setup 2. Add Inhibitor/DMSO to Assay Plate prep_inhibitor->plate_setup add_enzyme 3. Add Recombinant Flt3 Enzyme plate_setup->add_enzyme initiate_reaction 4. Initiate Reaction with Substrate/ATP Mixture add_enzyme->initiate_reaction stop_reaction 5. Stop Reaction with ADP-Glo™ Reagent initiate_reaction->stop_reaction detect_signal 6. Add Kinase Detection Reagent for Luminescence stop_reaction->detect_signal read_plate 7. Measure Luminescence detect_signal->read_plate analyze_data 8. Analyze Data and Calculate IC50 read_plate->analyze_data

References

Application Notes and Protocols for Flt3-IN-29 in Cell-Based Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled cell growth and survival. These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), are associated with a poor prognosis.

Flt3-IN-29 is a potent small-molecule inhibitor designed to target the ATP-binding site of the FLT3 kinase. By doing so, it blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These application notes provide detailed protocols for assessing the anti-proliferative activity of this compound in cell-based assays, specifically the MTT and CellTiter-Glo assays, which are fundamental tools in the preclinical evaluation of kinase inhibitors.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity by 50%. The following table summarizes hypothetical IC50 values for a similar potent FLT3 inhibitor, Flt3-IN-25, against various FLT3 genotypes in AML cell lines, as determined by the CellTiter-Glo® assay.

Cell LineFLT3 GenotypeFlt3-IN-25 IC50 (nM)
MV4-11FLT3-ITDLow Nanomolar
MOLM-13FLT3-ITDLow Nanomolar
Ba/F3FLT3-WT (Wild-Type)Low Nanomolar
Ba/F3FLT3-D835Y (TKD mutation)Low Nanomolar

Note: Specific IC50 values for this compound are not publicly available. The data presented for Flt3-IN-25 is intended to be representative of a potent FLT3 inhibitor.

Experimental Protocols

MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced, which is dissolved and quantified by spectrophotometry, is directly proportional to the number of living, metabolically active cells.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine viability.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to acclimate.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the diluted this compound solutions to achieve the desired final concentrations.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well opaque-walled plates (suitable for luminescence measurements)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Protocol:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates.

  • Compound Treatment:

    • Follow the same compound treatment procedure as described in the MTT assay protocol.

  • Assay Procedure:

    • After the 72-hour incubation period, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a luminometer plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3 Ligand FLT3 Ligand FLT3_receptor FLT3 Receptor FLT3 Ligand->FLT3_receptor Binds RAS RAS FLT3_receptor->RAS PI3K PI3K FLT3_receptor->PI3K STAT5 STAT5 FLT3_receptor->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation STAT5->Survival Flt3_IN_29 This compound Flt3_IN_29->FLT3_receptor Inhibits Autophosphorylation

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_mtt MTT Assay cluster_ctg CellTiter-Glo Assay cluster_analysis Data Analysis start Start seed_cells Seed AML Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_inhibitor Add this compound (Serial Dilution) incubate_24h->add_inhibitor incubate_72h Incubate 72h add_inhibitor->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt add_ctg Add CellTiter-Glo Reagent incubate_72h->add_ctg incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate % Viability read_absorbance->analyze_data incubate_10min Incubate 10 min add_ctg->incubate_10min read_luminescence Read Luminescence incubate_10min->read_luminescence read_luminescence->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for Cell-Based Proliferation Assays.

Application Notes and Protocols: Detection of p-FLT3 Inhibition by Flt3-IN-29 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and uncontrolled cell growth.[3][4][5] This makes FLT3 a key therapeutic target in AML.[5] Flt3-IN-29 is a small molecule inhibitor designed to target the kinase activity of FLT3. It is believed to competitively bind to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[5]

This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of FLT3 (p-FLT3) in response to treatment with this compound. This method is critical for assessing the inhibitor's efficacy and understanding its mechanism of action.

FLT3 Signaling Pathway and Mechanism of Inhibition

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[6][7] This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of pro-survival and proliferative pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[2][3][8] In AML with activating FLT3 mutations, these pathways are constitutively active, driving leukemogenesis.[9] this compound, as an ATP-competitive inhibitor, blocks the initial autophosphorylation of the FLT3 receptor, thereby preventing the activation of these critical downstream signaling molecules.[5]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 p-FLT3 FLT3->pFLT3 FLT3 Ligand or Activating Mutation PI3K PI3K pFLT3->PI3K RAS RAS pFLT3->RAS STAT5 STAT5 pFLT3->STAT5 Flt3_IN_29 This compound Flt3_IN_29->pFLT3 Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for p-FLT3

This protocol is optimized for cell lines expressing mutated FLT3, such as MV4-11 or MOLM-13.

Materials and Reagents
  • Cell Culture: FLT3-mutated AML cells (e.g., MV4-11, MOLM-13) and appropriate culture medium.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA protein assay kit.

  • SDS-PAGE: 4-12% Bis-Tris gels, SDS-PAGE sample buffer (4x), running buffer.

  • Western Blot: PVDF or nitrocellulose membranes, transfer buffer, TBS-T (Tris-buffered saline with 0.1% Tween-20).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBS-T.

  • Primary Antibodies:

    • Rabbit anti-p-FLT3 (Tyr591)

    • Rabbit anti-FLT3

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection: Chemiluminescent HRP substrate and an imaging system.

Procedure
  • Cell Culture and Treatment:

    • Culture FLT3-mutated AML cells in the appropriate medium.

    • Seed cells at a density of 0.5 - 1 x 10^6 cells/mL.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).[5]

  • Cell Lysis:

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[5]

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in ice-cold lysis buffer (100 µL per 1-2 x 10^6 cells) containing protease and phosphatase inhibitors.[5][6]

    • Incubate on ice for 30 minutes with periodic vortexing.[5][6]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[5][6]

    • Collect the supernatant containing the protein extract.[6]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[5][6]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x SDS-PAGE sample buffer to each lysate and boil at 95°C for 5 minutes.[6]

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.[6]

    • Run the gel at 150V for approximately 1-1.5 hours or until the dye front reaches the bottom.[6]

  • Protein Transfer:

    • Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.[6]

    • Confirm successful transfer by staining the membrane with Ponceau S.[6]

  • Blocking and Antibody Incubation:

    • Destain the membrane with TBS-T.

    • Block the membrane in 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.[6] For phosphorylated proteins, BSA is recommended over milk for blocking.[10]

    • Incubate the membrane with the primary antibody against p-FLT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[6][11]

    • The following day, wash the membrane three times for 10 minutes each with TBS-T.[6]

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000-1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[6][11]

    • Wash the membrane three times for 10 minutes each with TBS-T.[6]

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[5]

    • Capture the signal using an imaging system.

    • Quantify band intensities using appropriate software.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed for total FLT3 and a loading control like β-actin to ensure equal protein loading.[6]

Western_Blot_Workflow A Cell Culture (e.g., MV4-11) B Treatment with This compound A->B C Cell Lysis (RIPA Buffer) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Blocking (5% BSA in TBS-T) F->G H Primary Antibody Incubation (anti-p-FLT3) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Data Analysis J->K

Caption: Experimental workflow for Western blot analysis of p-FLT3.

Data Presentation

The quantitative data for the Western blot protocol can be summarized as follows for easy reference and comparison.

ParameterRecommended ConditionsNotes
Cell Line MV4-11, MOLM-13 (or other FLT3-mutated AML cell lines)Ensure cells are in the logarithmic growth phase.
This compound Concentration 0, 1, 10, 100 nM (Titration recommended)The optimal concentration may vary depending on the cell line. A vehicle control (DMSO) is essential.[5]
Treatment Time 2 hours (or as determined by time-course experiments)A time-course experiment can determine the optimal duration of treatment.[5]
Protein Loading 20-30 µg per laneEnsure equal loading across all lanes based on the BCA assay.[6]
Gel Percentage 4-12% Bis-TrisThis range should provide good resolution for FLT3 (~160 kDa).
Blocking Buffer 5% BSA in TBS-TBSA is preferred over milk for phospho-protein detection to reduce background.[6]
Primary Antibody Dilution anti-p-FLT3 (1:1000), anti-FLT3 (1:1000), anti-β-actin (1:5000)Dilutions should be optimized for each antibody lot.[6][12]
Secondary Antibody Dilution 1:2000 - 1:5000Titrate to achieve a strong signal with low background.[6]
Incubation Times Primary: Overnight at 4°C; Secondary: 1 hour at room temp.Overnight primary antibody incubation often increases signal intensity.[6]

Troubleshooting

  • No or weak p-FLT3 signal: Ensure the use of fresh phosphatase inhibitors in the lysis buffer.[6] Check the primary antibody concentration and consider increasing the incubation time.[6]

  • High background: Increase the number and duration of washes after antibody incubations.[6] Ensure the blocking step is performed correctly and for the recommended duration.[6]

  • Multiple non-specific bands: Optimize the primary antibody concentration.[6] Use a fresh blocking buffer.

By following this detailed protocol, researchers can effectively evaluate the inhibitory effect of this compound on FLT3 phosphorylation, providing valuable insights into its mechanism of action and its potential as a therapeutic agent for FLT3-mutated cancers.

References

Application Notes and Protocols for Flt3-IN-29 in MV4-11 and MOLM-13 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Flt3-IN-29, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), in the context of Acute Myeloid Leukemia (AML) research. The focus is on two widely used human AML cell lines, MV4-11 and MOLM-13, both of which harbor an internal tandem duplication (ITD) mutation in the FLT3 gene, leading to its constitutive activation.[1][2] This document outlines the underlying biology, experimental protocols, and data interpretation for studying the effects of this compound.

Introduction to FLT3 and its Role in AML

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[3][4] In a significant portion of AML cases, mutations in the FLT3 gene, particularly ITD and tyrosine kinase domain (TKD) point mutations, lead to ligand-independent constitutive activation of the receptor.[1][5][6] This aberrant signaling promotes uncontrolled proliferation and survival of leukemic blasts through the activation of downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[3][5][6][7] Consequently, FLT3 has emerged as a key therapeutic target in AML.[8]

The MV4-11 and MOLM-13 cell lines are well-established preclinical models for FLT3-ITD positive AML.[2][9][10] Both cell lines exhibit "oncogene addiction," where their survival and proliferation are highly dependent on the constitutive FLT3 signaling, making them ideal for evaluating the efficacy of FLT3 inhibitors like this compound.[8]

This compound: A Potent FLT3 Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[11] Its application in cell lines like MV4-11 and MOLM-13 allows for the detailed investigation of its anti-leukemic properties and mechanism of action.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained when treating FLT3-ITD positive AML cell lines with FLT3 inhibitors. The specific values for this compound should be determined empirically using the protocols provided below. For reference, IC50 values for other FLT3 inhibitors are included.

Cell LineFLT3 StatusInhibitorIC50 (nM)Assay Type
MV4-11 FLT3-ITDThis compoundUser DeterminedCell Viability (e.g., CellTiter-Glo)
MOLM-13 FLT3-ITDThis compoundUser DeterminedCell Viability (e.g., CellTiter-Glo)
MV4-11FLT3-ITDLT-171-8611.8MTT Assay[12][13]
MOLM-13FLT3-ITDLT-171-8611.3MTT Assay[12][13]
MOLM-13FLT3-ITDMidostaurin (B1676583)~200Cell Viability Assay[9][10]
MV4-11FLT3-ITDCrenolanib~1.3MTT Assay[14]
MOLM-13FLT3-ITDCrenolanib~4.9MTT Assay[14]

Signaling Pathway and Experimental Workflow Diagrams

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT pSTAT5 p-STAT5 STAT5->pSTAT5 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation pSTAT5->Proliferation Flt3_IN_29 This compound Flt3_IN_29->FLT3_ITD caption FLT3-ITD Signaling and Inhibition by this compound

Caption: FLT3-ITD Signaling and Inhibition by this compound.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture (MV4-11 or MOLM-13) B 2. This compound Treatment (Varying concentrations and times) A->B C 3. Cell Lysis (RIPA buffer with inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis H->I caption Workflow for Western Blot Analysis.

Caption: Workflow for Western Blot Analysis.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of MV4-11 and MOLM-13 Cells

Materials:

  • MV4-11 (ATCC® CRL-9591™) or MOLM-13 (DSMZ ACC 554) cells

  • Iscove's Modified Dulbecco's Medium (IMDM) for MV4-11, or RPMI-1640 for MOLM-13

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Sterile culture flasks (T-25 or T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete growth medium in a new culture flask.

  • Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO₂. Maintain cell density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL by splitting the culture every 2-3 days.

Protocol 2: In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • MV4-11 or MOLM-13 cells in complete growth medium

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed MV4-11 or MOLM-13 cells into opaque-walled 96-well plates at a density of 5,000 - 10,000 cells per well in 90 µL of culture medium.[11]

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Add 10 µL of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.[11] Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[11]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Protocol 3: Western Blot Analysis of FLT3 Signaling Pathway

This protocol is used to confirm that this compound inhibits the phosphorylation of FLT3 and its downstream targets.

Materials:

  • MV4-11 or MOLM-13 cells

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., β-Actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours).[15] Include a vehicle control (DMSO).[15]

  • Cell Lysis:

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[15]

    • Wash the cell pellet once with ice-cold PBS.[15]

    • Resuspend the pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Incubate on ice for 30 minutes with occasional vortexing.[15]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[15][16]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[15][16]

  • Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.[15][16] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15][16]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).[15][16]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]

    • Wash the membrane again three times with TBST.[15][16]

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

  • Analysis: Quantify band intensities and normalize to the total protein and/or loading control to determine the dose-dependent inhibition of phosphorylation.

By following these protocols, researchers can effectively characterize the activity of this compound in FLT3-ITD positive AML cell lines, providing valuable data for preclinical drug development.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) for Flt3-IN-29 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intracellular target in a physiologically relevant context.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[1] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, a thermal melt curve can be generated. A shift in this curve in the presence of a compound indicates direct target engagement.[2][3]

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting leukemic cell survival and proliferation.[4][5] Flt3-IN-29 is a potent inhibitor of Flt3 kinase activity. These application notes provide a detailed protocol for utilizing CETSA to confirm the intracellular target engagement of this compound with the Flt3 receptor.

Flt3 Signaling Pathway

Upon ligand binding, Flt3 dimerizes and autophosphorylates, initiating downstream signaling cascades that include the PI3K/Akt, RAS/MEK/ERK, and STAT5 pathways. These pathways are critical for cell survival and proliferation. Constitutively active Flt3 mutants, such as Flt3-ITD, continuously drive these pro-survival signals in AML.

Flt3_Signaling_Pathway Flt3_Ligand Flt3 Ligand Flt3_Receptor Flt3 Receptor Flt3_Ligand->Flt3_Receptor Dimerization Dimerization & Autophosphorylation Flt3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Flt3_IN_29 This compound Flt3_IN_29->Flt3_Receptor Inhibits

Caption: Flt3 signaling pathway and the inhibitory action of this compound.

CETSA Experimental Workflow

The general workflow for a CETSA experiment involves treating cells with the compound of interest, subjecting the cells to a heat challenge, lysing the cells, separating the soluble and aggregated protein fractions, and finally detecting the amount of soluble target protein.[3]

CETSA_Workflow Cell_Culture 1. Cell Culture (e.g., MOLM-13 cells) Compound_Treatment 2. Compound Treatment (this compound or DMSO) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis (Freeze-Thaw) Heat_Challenge->Cell_Lysis Centrifugation 5. Separation of Soluble Fraction (High-Speed Centrifugation) Cell_Lysis->Centrifugation Protein_Quantification 6. Protein Quantification & Western Blot Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Melt Curve & ITDRF) Protein_Quantification->Data_Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocols

Materials and Reagents
  • Cell Line: MOLM-13 (human acute myeloid leukemia cell line with Flt3-ITD mutation). Other suitable cell lines include MV4-11 (Flt3-ITD) or Ba/F3 cells engineered to express human Flt3.[6][7]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Protease Inhibitor Cocktail: (e.g., cOmplete™, Mini, EDTA-free, Roche).

  • BCA Protein Assay Kit: (e.g., Pierce™ BCA Protein Assay Kit, Thermo Fisher Scientific).

  • Primary Antibody: Anti-Flt3 antibody (rabbit polyclonal or mouse monoclonal).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Loading Control Antibody: Anti-GAPDH or Anti-β-actin.

  • SDS-PAGE gels and buffers.

  • PVDF or nitrocellulose membranes.

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate.

  • Thermal cycler or heating blocks.

  • Microcentrifuge.

Protocol 1: CETSA Melt Curve for Flt3

This protocol is designed to determine the thermal stability profile of Flt3 in the presence and absence of this compound.

  • Cell Culture and Treatment:

    • Culture MOLM-13 cells to a density of approximately 1-2 x 10⁶ cells/mL.

    • Harvest cells by centrifugation and wash once with PBS.

    • Resuspend cells in fresh culture medium at a density of 5 x 10⁶ cells/mL.

    • Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for this compound treatment.

    • Add this compound to the treatment group to a final concentration of 1 µM. Add an equivalent volume of DMSO to the vehicle group.

    • Incubate the cells for 1 hour at 37°C in a CO₂ incubator.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension from each treatment group into PCR tubes.

    • Prepare a set of tubes for a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C).

    • Place the PCR tubes in a thermal cycler and heat for 3 minutes at the respective temperatures, followed by a 3-minute incubation at room temperature.[8]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]

    • Add protease inhibitor cocktail to the lysates.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[8]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against Flt3.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for Flt3 and the loading control.

    • Normalize the Flt3 band intensity to the loading control.

    • For each treatment group, express the normalized Flt3 intensity at each temperature as a percentage of the intensity at the lowest temperature (e.g., 40°C).

    • Plot the percentage of soluble Flt3 against the temperature to generate the melt curves.

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

This protocol is used to determine the potency of this compound in stabilizing Flt3 at a fixed temperature.

  • Cell Culture and Treatment:

    • Prepare MOLM-13 cells as described in Protocol 1.

    • Prepare serial dilutions of this compound in culture medium (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a DMSO vehicle control).

    • Add the different concentrations of this compound and the DMSO control to the cell suspensions and incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Select a single temperature from the melt curve experiment (Protocol 1) where a significant stabilization of Flt3 was observed with 1 µM this compound (e.g., 56°C).

    • Aliquot 100 µL of each cell suspension into PCR tubes.

    • Heat all tubes at the selected temperature (e.g., 56°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis, Protein Extraction, and Western Blotting:

    • Follow steps 3 and 4 as described in Protocol 1.

  • Data Analysis:

    • Quantify and normalize the Flt3 band intensities as described in Protocol 1.

    • Plot the percentage of soluble Flt3 against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.

Data Presentation

Table 1: CETSA Melt Curve Data for Flt3
Temperature (°C)% Soluble Flt3 (DMSO)% Soluble Flt3 (1 µM this compound)
40100.0100.0
4498.299.5
4891.598.1
5275.392.4
5648.985.7
6025.168.3
6410.845.2
685.222.9
Tm (°C) ~56.5 ~62.0

Tm (melting temperature) is estimated as the temperature at which 50% of the protein is denatured.

Table 2: Isothermal Dose-Response (ITDRF) CETSA Data for this compound at 56°C
This compound Conc. (µM)Log [Conc.]% Soluble Flt3
0.01-2.0050.1
0.03-1.5255.8
0.10-1.0068.9
0.30-0.5280.2
1.000.0085.7
3.000.4886.1
10.001.0086.5
EC₅₀ (µM) ~0.08

EC₅₀ is the concentration of the inhibitor that gives half-maximal stabilization.

Conclusion

The provided protocols and representative data illustrate how the Cellular Thermal Shift Assay can be effectively used to demonstrate the direct binding of this compound to its Flt3 target within intact cancer cells. The observed thermal shift in the melt curve and the dose-dependent stabilization in the ITDRF experiment provide strong evidence of target engagement. This information is crucial for the validation of this compound as a targeted therapy and for understanding its mechanism of action in a cellular context. CETSA is a valuable tool in the drug discovery pipeline, bridging the gap between biochemical assays and cellular efficacy studies.[9][10]

References

Application Notes and Protocols for Flt3-IN-29 in the Study of Drug Resistance in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In approximately 30% of patients with Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled cell growth and conferring a poor prognosis.[2][3] The most common of these are internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD).[2]

The critical role of aberrant FLT3 signaling in AML has made it a prime therapeutic target. Small molecule FLT3 inhibitors have been developed to block the kinase activity of the mutated receptor. However, the clinical efficacy of these inhibitors is often hampered by the development of drug resistance. Mechanisms of resistance are broadly categorized as "on-target," involving secondary mutations in the FLT3 gene that prevent drug binding, or "off-target," where cancer cells activate alternative signaling pathways to bypass their dependency on FLT3.[4]

Flt3-IN-29 is a small molecule inhibitor of FLT3. While specific quantitative data and established protocols for this compound are not extensively available in the public domain, this document provides a comprehensive set of generalized protocols and application notes based on established methodologies for other well-characterized FLT3 inhibitors. These protocols are intended to serve as a guide for researchers utilizing this compound or similar novel compounds to investigate the mechanisms of drug resistance in AML.

Data Presentation

Effective characterization of a novel FLT3 inhibitor like this compound requires rigorous quantitative analysis. The following tables are templates illustrating how to structure and present key data. The example data provided is for illustrative purposes and is not representative of this compound.

Table 1: Example of In Vitro Efficacy of a FLT3 Inhibitor in AML Cell Lines

Cell LineFLT3 StatusIC50 (nM)Assay Type
MV4-11FLT3-ITD18.9MTT Assay
MOLM-13FLT3-ITD20.3MTT Assay
HL-60FLT3-WT>100MTT Assay
THP-1FLT3-WT>100MTT Assay
Data is illustrative and based on findings for the FLT3 inhibitor Gilteritinib.[5] Specific values for this compound must be determined experimentally.

Table 2: Example of In Vivo Efficacy of a FLT3 Inhibitor in an AML Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlDaily, Oral1500 ± 250-
FLT3 Inhibitor (20 mg/kg)Daily, Oral450 ± 10070
FLT3 Inhibitor (40 mg/kg)Daily, Oral200 ± 7587
This table represents a template for presenting in vivo efficacy data. Actual results for this compound need to be generated through preclinical studies.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type) FLT3_Ligand->FLT3_Receptor Binds & Dimerizes RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K JAK JAK FLT3_Receptor->JAK FLT3_ITD Mutant FLT3 (FLT3-ITD) FLT3_ITD->RAS Constitutive Activation FLT3_ITD->PI3K Constitutive Activation FLT3_ITD->JAK Constitutive Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Flt3_IN_29 This compound Flt3_IN_29->FLT3_Receptor Flt3_IN_29->FLT3_ITD

Caption: FLT3 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data_analysis Data Analysis & Interpretation cell_selection Select AML Cell Lines (FLT3-ITD+, FLT3-WT) treatment Treat with this compound (Dose-Response) cell_selection->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot ic50 Calculate IC50 Values viability_assay->ic50 pathway_analysis Analyze Protein Phosphorylation (p-FLT3, p-STAT5, p-ERK) western_blot->pathway_analysis conclusion Determine Potency & Mechanism of Action ic50->conclusion pathway_analysis->conclusion

Caption: Experimental workflow for evaluating this compound in vitro.

Resistance_Mechanisms cluster_resistance Mechanisms of Drug Resistance Flt3_Inhibitor FLT3 Inhibitor Treatment (e.g., this compound) On_Target On-Target Resistance Flt3_Inhibitor->On_Target Off_Target Off-Target Resistance Flt3_Inhibitor->Off_Target Secondary_Mutation Secondary FLT3 Mutations (e.g., TKD mutations) On_Target->Secondary_Mutation FLT3_Amplification FLT3 Gene Amplification On_Target->FLT3_Amplification Bypass_Pathways Activation of Bypass Pathways (e.g., RAS/MAPK, AXL) Off_Target->Bypass_Pathways Stromal_Protection Bone Marrow Microenvironment (e.g., Stroma-secreted factors) Off_Target->Stromal_Protection

Caption: Logical relationships in FLT3 inhibitor drug resistance.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound against AML cell lines.

  • Materials:

    • AML Cell Lines: MV4-11 (FLT3-ITD), MOLM-13 (FLT3-ITD), HL-60 (FLT3-WT)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • 96-well clear-bottom cell culture plates

    • Cell viability reagent (e.g., MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay)

    • Plate reader (absorbance or luminescence)

  • Procedure:

    • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used.

    • Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Viability Measurement:

      • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Read absorbance at 570 nm.

      • For CellTiter-Glo®: Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes, and incubate at room temperature for 10 minutes. Read luminescence.

    • Data Analysis: Normalize the readings to the vehicle control wells to calculate the percentage of cell viability. Plot the percentage of viability against the log-transformed drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis of FLT3 Signaling

This protocol assesses the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.

  • Materials:

    • AML cell lines (e.g., MV4-11)

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and transfer apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Treatment: Seed MV4-11 cells in 6-well plates. Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-4 hours.

    • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

    • Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

Protocol 3: In Vivo AML Xenograft Model

This protocol describes the establishment of a xenograft model to evaluate the in vivo efficacy of this compound.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or NSG)

    • MV4-11 cells

    • Matrigel (optional)

    • This compound

    • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Procedure:

    • Cell Implantation: Subcutaneously inject 5-10 million MV4-11 cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days.

    • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Drug Administration: Administer this compound (dose to be determined by pharmacokinetic studies) or vehicle control orally, once daily.

    • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

    • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for Western blot or immunohistochemical analysis to assess target inhibition (e.g., p-FLT3 levels).

Conclusion

The study of drug resistance in FLT3-mutated AML is crucial for the development of more durable therapeutic strategies. This compound, as a FLT3 inhibitor, represents a valuable tool for dissecting the molecular mechanisms that lead to treatment failure. The protocols and guidelines provided here offer a robust framework for the preclinical characterization of this compound and for its application in investigating both on-target and off-target resistance mechanisms. Rigorous and systematic application of these methods will be essential to understanding its potential and advancing the development of novel therapies for AML.

References

Application Notes and Protocols for FLT3 Inhibitors in Combination with other AML Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for preclinical and clinical data on a specific molecule designated "Flt3-IN-29" did not yield any publicly available scientific literature, experimental protocols, or quantitative data. Therefore, these application notes and protocols are presented using a well-characterized, potent, second-generation FLT3 inhibitor, Gilteritinib , as a representative example. The principles, experimental designs, and data interpretation illustrated here provide a framework for the evaluation of novel FLT3 inhibitors, such as this compound, in combination with other therapeutic agents for Acute Myeloid Leukemia (AML).

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common molecular abnormalities in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations, primarily internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[1][2][3]

FLT3 inhibitors have emerged as a key therapeutic strategy for FLT3-mutated AML. Gilteritinib is an FDA-approved second-generation FLT3 inhibitor that demonstrates activity against both FLT3-ITD and FLT3-TKD mutations.[1] While single-agent FLT3 inhibitor therapy can be effective, responses are often not durable due to the development of resistance.[4] Combining FLT3 inhibitors with other anti-leukemic agents, such as standard chemotherapy, hypomethylating agents, or BCL-2 inhibitors, is a promising strategy to enhance efficacy, overcome resistance, and improve patient outcomes.[1][4]

These application notes provide an overview of the preclinical evaluation of a representative FLT3 inhibitor, Gilteritinib, in combination with other AML therapies, including detailed experimental protocols and data presentation formats.

Signaling Pathways and Experimental Workflow

FLT3 Signaling Pathway and Points of Therapeutic Intervention

Mutated FLT3 receptors dimerize and autophosphorylate in a ligand-independent manner, leading to the activation of downstream signaling pathways critical for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Combination therapies aim to inhibit multiple nodes in these interconnected pathways to achieve synergistic anti-leukemic effects.

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML and Therapeutic Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Interventions FLT3 Mutated FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BCL2 BCL-2 AKT->BCL2 AKT->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib (FLT3 Inhibitor) Gilteritinib->FLT3 Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->BCL2

Caption: FLT3 signaling pathway and points of therapeutic intervention.

General Experimental Workflow for Evaluating Combination Therapies

The preclinical assessment of a novel FLT3 inhibitor in combination with other AML therapies typically follows a structured workflow, from in vitro characterization to in vivo validation.

Experimental_Workflow Preclinical Evaluation of FLT3 Inhibitor Combination Therapy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select FLT3-mutant and FLT3-wildtype AML Cell Lines SingleAgent Single-Agent Dose Response (IC50 Determination) CellLines->SingleAgent CombinationAssay Combination Index (CI) Assay (Synergy, Additivity, Antagonism) SingleAgent->CombinationAssay MechanismAssay Mechanism of Action Assays (Apoptosis, Cell Cycle, Western Blot) CombinationAssay->MechanismAssay Xenograft Establish AML Xenograft Model (e.g., MV4-11 in NSG mice) MechanismAssay->Xenograft Promising Combinations Toxicity Maximum Tolerated Dose (MTD) of Single Agents and Combination Xenograft->Toxicity Efficacy Combination Efficacy Study (Tumor Growth Inhibition, Survival) Toxicity->Efficacy PD Pharmacodynamic Analysis (Target Modulation in Tumors) Efficacy->PD

References

Application Notes and Protocols for Flt3-IN-29 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Flt3-IN-29, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, using in vivo xenograft models of Acute Myeloid Leukemia (AML). The protocols outlined below are based on established methodologies for testing small molecule inhibitors in oncology research. Given that, as of the latest search, specific in vivo validation data for this compound is not publicly available, these guidelines emphasize the foundational experiments required to determine its therapeutic potential.

Introduction to FLT3 in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[2][3] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the FLT3 signaling pathway.[2][4] This aberrant signaling drives uncontrolled cell growth and contributes to a poor prognosis in AML patients.[1] Consequently, FLT3 has emerged as a critical therapeutic target, leading to the development of numerous small molecule inhibitors.

Flt3 Signaling Pathway

Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades that promote leukemic cell proliferation and survival. The primary pathways involved are the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[5][6] this compound is designed to inhibit the kinase activity of FLT3, thereby blocking these downstream signals and inducing apoptosis in FLT3-dependent cancer cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Mutated) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Flt3_IN_29 This compound Flt3_IN_29->FLT3 Inhibition

Caption: The FLT3 signaling pathway in AML, highlighting the inhibitory action of this compound.

Preclinical Evaluation Workflow

The successful preclinical assessment of a novel kinase inhibitor like this compound involves a multi-step process, beginning with in vitro characterization and culminating in in vivo efficacy studies. This workflow ensures that only compounds with promising activity and acceptable safety profiles advance toward clinical development.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo_setup In Vivo Model Preparation cluster_invivo_study Xenograft Efficacy Study cluster_analysis Data Analysis A Determine IC50 (Cell Viability Assay) B Confirm Target Inhibition (Western Blot) A->B C Select AML Cell Line (e.g., MOLM-13, MV4-11) B->C Proceed if potent & on-target D Implant Cells into Immunodeficient Mice C->D E Monitor Tumor Growth to 100-200 mm³ D->E F Randomize Mice into Treatment Groups E->F G Administer this compound & Vehicle Control F->G H Monitor Tumor Volume & Body Weight G->H I Collect Tumors for Biomarker Analysis H->I J Assess Anti-Tumor Efficacy I->J K Evaluate Tolerability J->K L Analyze Biomarkers (Western Blot, Apoptosis) K->L

Caption: General experimental workflow for the preclinical evaluation of this compound.[7]

Application Notes

Determining In Vivo Starting Doses

A critical step before initiating in vivo studies is to estimate a safe and effective starting dose. This is typically achieved through in vitro to in vivo extrapolation (IVIVE).[7][8] The process involves:

  • In Vitro Potency: Determine the half-maximal inhibitory concentration (IC50) of this compound in relevant AML cell lines (e.g., MOLM-13, MV4-11).[9]

  • Pharmacokinetic (PK) Modeling: If available, in vitro metabolic stability and plasma protein binding data can be used in PK models to predict the in vivo clearance and volume of distribution.[10][11]

  • Dose Prediction: The goal is to select a starting dose that is expected to achieve plasma concentrations in the mouse that are above the in vitro IC50 for a sustained period.

  • Maximum Tolerated Dose (MTD) Study: A pilot study in a small cohort of non-tumor-bearing mice is essential to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.[1] This study involves administering escalating doses of this compound and monitoring for signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.

Choice of Xenograft Model

Subcutaneous xenograft models are widely used for the initial evaluation of anti-cancer drug efficacy due to the ease of tumor implantation and monitoring.[12]

  • Cell Lines: Human AML cell lines that harbor FLT3 mutations, such as MOLM-13 (FLT3-ITD heterozygous) and MV4-11 (FLT3-ITD homozygous), are appropriate choices.[13]

  • Animal Strain: Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) are required to prevent rejection of the human tumor cells.

Route of Administration

The route of administration for this compound will depend on its physicochemical properties, such as solubility and stability.[14]

  • Oral (PO): If the compound has good oral bioavailability, administration by oral gavage is often preferred for ease of use.

  • Intraperitoneal (IP): IP injection is a common route for compounds with poor oral bioavailability.

  • Intravenous (IV): IV injection provides 100% bioavailability but can be more technically challenging for repeated dosing.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50

This protocol is used to assess the cytotoxic effect of this compound on AML cells and determine its IC50 value.

Materials:

  • AML cell lines (MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in culture medium.

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the wells. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot for FLT3 Phosphorylation

This protocol confirms that this compound inhibits its intended target in cells.

Materials:

  • Treated AML cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat AML cells with various concentrations of this compound for 2-4 hours. Lyse the cells in ice-cold RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.[1]

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[1]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate.[1]

  • Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol details the steps for evaluating the anti-tumor activity of this compound in a subcutaneous AML xenograft model.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID)

  • MOLM-13 or MV4-11 cells

  • Matrigel

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline)

  • Dosing syringes and needles (oral gavage or injection)

  • Digital calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Implantation: Harvest AML cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.[1]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[1]

  • Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[1]

  • Drug Preparation and Administration:

    • Note: The following dose and schedule are hypothetical and must be determined from MTD studies.

    • Prepare this compound at a concentration of 5 mg/mL in the vehicle.

    • Administer this compound at a dose of 50 mg/kg via oral gavage once daily (QD) for 21 days.

    • Administer an equivalent volume of vehicle to the control group.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.[1]

    • Monitor the mice daily for any signs of toxicity.

    • The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when mice show signs of distress.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for immunohistochemistry.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison. The following tables present representative data that might be expected from the described experiments.

Table 1: In Vitro Potency of this compound

(Representative Data)

Cell Line FLT3 Mutation Status IC50 (nM) of this compound
MOLM-13 FLT3-ITD (Heterozygous) 10.5
MV4-11 FLT3-ITD (Homozygous) 2.1

| RS4;11 | FLT3-WT | >1000 |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in MOLM-13 Xenograft Model

(Representative Data)

Treatment Group Dose & Schedule Mean Tumor Volume at Day 21 (mm³) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SEM
Vehicle Control - 1250 ± 150 - +2.5 ± 1.0

| this compound | 50 mg/kg, QD, PO | 310 ± 65 | 75.2 | -4.0 ± 1.5 |

Table 3: Biomarker Modulation in MOLM-13 Xenograft Tumors

(Representative Data based on Western Blot Densitometry)

Treatment Group p-FLT3 / Total FLT3 (Relative Fold Change) p-STAT5 / Total STAT5 (Relative Fold Change)
Vehicle Control 1.0 1.0

| this compound (50 mg/kg) | 0.15 | 0.20 |

References

Application Notes and Protocols for In Vivo Studies of Flt3-IN-29

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and in vivo evaluation of Flt3-IN-29, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document includes detailed protocols for key experiments, summaries of quantitative data, and visualizations of signaling pathways and experimental workflows.

Introduction to Flt3 and this compound

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled leukemic cell growth and are associated with a poor prognosis.[4][5]

This compound is a small molecule inhibitor designed to target the kinase activity of both wild-type and mutated forms of FLT3. By blocking the aberrant signaling cascades, this compound aims to induce apoptosis and inhibit the proliferation of leukemic cells, offering a promising therapeutic strategy for FLT3-mutated AML.

Mechanism of Action: The Flt3 Signaling Pathway

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the RAS/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways, which are crucial for normal hematopoiesis.[4][6][7]

In FLT3-mutated AML, the receptor is constitutively active in the absence of its ligand, leading to perpetual activation of these pro-survival and proliferative signaling cascades.[8] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FLT3 and preventing its autophosphorylation, thereby blocking downstream signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Flt3_IN_29 This compound Flt3_IN_29->FLT3 Inhibition Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture MV4-11 Cells Implantation 2. Implant Cells into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Establish (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing with This compound or Vehicle Randomization->Dosing Monitoring 6. Monitor Tumor Volume and Body Weight Dosing->Monitoring Euthanasia 7. Euthanize Mice at Predefined Endpoint Monitoring->Euthanasia Analysis 8. Collect Tumors and Tissues for Pharmacodynamic Analysis Euthanasia->Analysis

References

Troubleshooting & Optimization

Flt3-IN-29 solubility issues in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Flt3-IN-29 in DMSO and aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. For subsequent use in aqueous-based biological systems, this DMSO stock solution should be diluted into your aqueous experimental medium. It is critical to ensure the final concentration of DMSO in your assay is low enough to not affect the biological system, typically less than 0.5% (v/v).

Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?

A2: Several factors can influence the solubility of this compound in DMSO:

  • Compound Purity: Impurities can negatively impact solubility. Ensure you are using a high-purity grade of the inhibitor.

  • DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can reduce the solubility of many organic compounds.[1]

  • Temperature: Solubility can be temperature-dependent. Gentle warming to 37°C and vortexing or sonication can aid in dissolution. However, avoid excessive heat, which may degrade the compound.

  • Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO.

Q3: My this compound precipitates out of solution after being diluted into my aqueous buffer. What can I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your aqueous solution is as low as possible (ideally ≤ 0.1% for sensitive cell lines) but sufficient to maintain solubility.

  • pH Adjustment: If this compound has ionizable groups, the pH of the aqueous buffer can significantly affect its solubility. For acidic compounds, solubility generally increases at a higher pH, while for basic compounds, it increases at a lower pH.

  • Use of Solubilizing Excipients: For in vivo studies or challenging in vitro systems, the use of solubilizing agents like PEG300 and Tween-80 in the formulation can improve aqueous solubility.[1]

Q4: How should I store this compound stock solutions?

A4: To maintain the stability and activity of this compound, proper storage is crucial.

  • Powder: Store the solid compound at -20°C for up to 3 years.

  • In Solvent (DMSO): Prepare high-concentration stock solutions in DMSO, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -80°C for up to 2 years or -20°C for up to 1 year.[1]

Solubility Data

While specific quantitative solubility data for this compound in various aqueous buffers is limited due to its hydrophobic nature, the following table provides solubility information in DMSO and compares it with other FLT3 inhibitors.

Compound NameSolventReported SolubilityMolar ConcentrationNotes
This compound DMSO 100 mg/mL [1]239.91 mM [1]Ultrasonic treatment is required. [1]
GilteritinibDMSO~30 mg/mL[2]~54.2 mM-
GTP 14564DMSO~30 mg/mL[3]~128.0 mM-
Gilteritinib1:7 DMSO:PBS (pH 7.2)~0.125 mg/mL[2]~0.23 mMAqueous solution not recommended for storage for more than one day.[2]
GTP 145641:2 DMSO:PBS (pH 7.2)~0.3 mg/mL[3]~1.28 mMAqueous solution not recommended for storage for more than one day.[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 416.83 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Calibrated balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.168 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolve the compound:

    • Vortex the solution vigorously for 2-5 minutes.

    • If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.

    • Gentle warming in a 37°C water bath for 10-15 minutes followed by vortexing can also be used if sonication is not sufficient. Caution: Avoid overheating, as it may degrade the compound.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -80°C.

Protocol for Preparing Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final desired concentrations: Plan the range of concentrations you want to test in your experiment (e.g., from 0.1 nM to 1 µM).

  • Prepare intermediate dilutions: Perform serial dilutions of the 10 mM DMSO stock solution in complete cell culture medium to achieve the desired final concentrations. It is good practice to prepare intermediate dilutions to ensure accurate pipetting of small volumes.

  • Maintain low final DMSO concentration: Ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.5%. For sensitive cell lines, a final DMSO concentration of ≤ 0.1% is recommended. Always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments.

  • Add to cells: Add the prepared working solutions to your cells and incubate for the desired period.

Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds and activates PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 Flt3_IN_29 This compound Flt3_IN_29->FLT3_Receptor Inhibits autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting this compound Solubility

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Solvent Is the solvent anhydrous, high-purity DMSO? Start->Check_Solvent Precipitation_in_Aqueous Issue: Precipitation upon dilution in aqueous buffer. Start->Precipitation_in_Aqueous Use_High_Purity_DMSO Action: Use fresh, anhydrous, high-purity DMSO. Check_Solvent->Use_High_Purity_DMSO No Check_Concentration Is the concentration too high? Check_Solvent->Check_Concentration Yes Use_High_Purity_DMSO->Check_Concentration Lower_Concentration Action: Try a lower stock concentration. Check_Concentration->Lower_Concentration Yes Apply_Energy Action: Use vortexing, sonication, and/or gentle warming (37°C). Check_Concentration->Apply_Energy No Lower_Concentration->Apply_Energy Success Success: Clear Solution Apply_Energy->Success Check_Final_Conc Is the final aqueous concentration too high? Precipitation_in_Aqueous->Check_Final_Conc Lower_Final_Conc Action: Lower the final working concentration. Check_Final_Conc->Lower_Final_Conc Yes Check_DMSO_Percentage Is the final DMSO percentage > 0.5%? Check_Final_Conc->Check_DMSO_Percentage No Lower_Final_Conc->Check_DMSO_Percentage Lower_DMSO_Percentage Action: Reduce final DMSO percentage. Check_DMSO_Percentage->Lower_DMSO_Percentage Yes Consider_Excipients For in vivo/challenging assays: Consider solubilizing excipients (e.g., PEG300, Tween-80). Check_DMSO_Percentage->Consider_Excipients No Lower_DMSO_Percentage->Success Consider_Excipients->Success

Caption: A troubleshooting workflow for this compound solubility issues.

References

How to dissolve Flt3-IN-29 for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for dissolving and using Flt3-IN-29 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] In normal hematopoiesis, FLT3 signaling is crucial for the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[2][3] However, in a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the receptor, driving uncontrolled proliferation and survival of leukemic cells.[1][2] this compound works by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and the subsequent activation of downstream signaling pathways that are critical for cancer cell survival and proliferation.[1]

Q2: What is the recommended solvent for dissolving this compound?

Based on the high solubility of similar Flt3 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can promote precipitation.[1]

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a powder. To prepare a stock solution, dissolve the powder in anhydrous DMSO to a desired concentration, for example, 10 mM.[2] It may be necessary to use ultrasonic treatment to fully dissolve the compound.[4] Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years).[1][4] For shorter periods, storage at -20°C for up to one year is also possible.[4]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO can vary. For most cancer cell lines, a final DMSO concentration of 0.5% or less in the cell culture medium is generally considered safe with minimal cytotoxic effects.[1] However, for sensitive cell lines or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[1][2] It is always best practice to perform a DMSO toxicity titration for your specific cell line to determine the maximum tolerated concentration.[1]

Solubility Data

Inhibitor NameReported Solubility in DMSO
Flt3-IN-2 100 mg/mL (239.91 mM)[4]
Gilteritinib ~30 mg/mL[5]
Similar FLT3 Inhibitors 2.5 mg/mL to ~30 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[4]

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.[1]

Protocol 2: Western Blot for FLT3 Phosphorylation
  • Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treatment: Treat the cells with the desired concentrations of this compound for the appropriate time (e.g., 1, 4, 8, 24 hours).[7]

  • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-FLT3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total FLT3 and a loading control (e.g., GAPDH or β-actin).[7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation in DMSO stock solution The compound has low solubility in DMSO at the prepared concentration, or the DMSO is not anhydrous.Gently warm the solution, vortex, or sonicate to redissolve. Use fresh, anhydrous DMSO for preparing stock solutions.
Precipitation in cell culture media The final concentration of this compound exceeds its aqueous solubility. Improper dilution technique. Interaction with media components.[8]Lower the final working concentration. Pre-warm the media to 37°C and add the stock solution dropwise while gently swirling.[8][9] Consider using serum-free or low-serum media.[2]
Inconsistent or non-reproducible results Degradation of this compound. Precipitation in the media.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2] Visually inspect the media for precipitation before and during the experiment.[10]
No or weak inhibition of cell viability The cell line does not have a constitutively active FLT3 pathway. The concentration of this compound is too low.Confirm that your cell line expresses a form of FLT3 that is sensitive to the inhibitor (e.g., FLT3-ITD or D835Y mutations).[9] Perform a dose-response experiment to determine the optimal concentration (IC50).[7][9]

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Flt3_IN_29 This compound Flt3_IN_29->FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Issue: this compound Precipitation in Media Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the working concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was the dilution performed correctly? Check_Concentration->Check_Dilution No Resolved Issue Resolved Lower_Concentration->Resolved Improve_Dilution Pre-warm media to 37°C. Add stock dropwise with gentle swirling. Check_Dilution->Improve_Dilution No Check_Media Is the media composition contributing to precipitation? Check_Dilution->Check_Media Yes Improve_Dilution->Resolved Modify_Media Consider using serum-free or low-serum media. Check_Media->Modify_Media Yes Contact_Support Contact Technical Support Check_Media->Contact_Support No Modify_Media->Resolved

Caption: Troubleshooting Workflow for this compound Precipitation.

References

Optimizing Flt3-IN-29 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Flt3-IN-29 in in vitro assays. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In certain hematological malignancies, such as Acute Myeloid Leukemia (AML), activating mutations in the FLT3 gene lead to constitutive activation of the receptor and its downstream signaling pathways, driving uncontrolled cell growth.[2] this compound functions by competing with ATP for the binding site on the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of pro-proliferative and survival pathways like PI3K/AKT, RAS/MAPK, and STAT5.

Q2: What is the recommended starting concentration range for this compound in cellular assays?

The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on the activity of similar FLT3 inhibitors in AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13), a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments. For reference, the IC50 values of other FLT3 inhibitors in these cell lines are provided in the data presentation section.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium immediately before use. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final DMSO concentration) should always be included in experiments.

Q4: Which cell lines are most suitable for testing this compound activity?

Cell lines with activating FLT3 mutations, particularly the internal tandem duplication (FLT3-ITD), are highly sensitive to FLT3 inhibitors. Commonly used AML cell lines for this purpose include:

  • MV4-11: Homozygous for the FLT3-ITD mutation.

  • MOLM-13: Heterozygous for the FLT3-ITD mutation.[3]

  • MOLM-14: Homozygous for the FLT3-ITD mutation.[1]

It is also advisable to include a cell line that does not have a FLT3 mutation (FLT3-wildtype), such as HL-60 or THP-1, to assess the selectivity of the inhibitor.[2]

Data Presentation

The following tables summarize the inhibitory activities of various well-characterized FLT3 inhibitors in relevant AML cell lines. This data is intended to provide a comparative reference for determining the expected potency of this compound.

Table 1: Cellular IC50 Values of FLT3 Inhibitors in FLT3-ITD Positive AML Cell Lines

InhibitorCell LineIC50 (nM)Assay Type
GilteritinibMV4-11~1Cell Viability
MOLM-13~5Cell Viability
QuizartinibMV4-11~1-5Cell Viability
MOLM-13~2-10Cell Viability
Midostaurin (B1676583)MV4-11~10-20Cell Viability
MOLM-13~20-50Cell Viability
PonatinibMV4-11< 4Cell Viability
MOLM-13< 4Cell Viability
CabozantinibMV4-11< 4Cell Viability
MOLM-13< 4Cell Viability

Note: IC50 values are approximate and can vary depending on the specific assay conditions, such as cell density, incubation time, and the viability assay used. The data presented is a synthesis from multiple sources for comparative purposes.[3][4]

Table 2: Biochemical IC50 Values of FLT3 Inhibitors

InhibitorTargetIC50 (nM)Assay Type
GilteritinibFLT3<1Kinase Assay
QuizartinibFLT3<1Kinase Assay
MidostaurinFLT3~11Kinase Assay
PonatinibFLT3~0.3Kinase Assay

Note: Biochemical IC50 values represent the concentration of the inhibitor required to inhibit the enzymatic activity of the isolated kinase by 50% and are generally lower than cellular IC50 values.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[5]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a plate reader.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • AML cell lines

  • Complete culture medium

  • This compound

  • DMSO

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 90 µL of complete culture medium. Incubate for 24 hours.[6]

  • Drug Treatment: Prepare serial dilutions of this compound and add 10 µL to the appropriate wells. Include a vehicle control.

  • Incubation: Incubate for 48-72 hours at 37°C.

  • ATP Measurement: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for about 30 minutes.[6][7]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[7]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[6]

Protocol 3: Western Blot for Phospho-FLT3 (p-FLT3)

This protocol is to assess the inhibitory effect of this compound on the autophosphorylation of FLT3.

Materials:

  • AML cell lines

  • Complete culture medium

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FLT3 (e.g., Tyr591), anti-total-FLT3, and a loading control (e.g., β-actin)[8]

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells at a density of 1-2 x 10^6 cells/mL and treat with various concentrations of this compound for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer on ice for 30 minutes.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, denature by boiling in sample buffer, and separate 20-30 µg of protein on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate with the primary anti-p-FLT3 antibody overnight at 4°C.[9]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total FLT3 and a loading control.

Mandatory Visualization

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition by this compound FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Flt3_IN_29 This compound Flt3_IN_29->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation STAT5->Survival Differentiation Differentiation STAT5->Differentiation Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent In Vitro Assay Results Start Inconsistent or Unexpected Assay Results Check_Compound Verify this compound Integrity & Solubility Start->Check_Compound Check_Cells Assess Cell Health & Density Start->Check_Cells Check_Assay Review Assay Protocol & Reagents Start->Check_Assay Compound_OK Compound OK? Check_Compound->Compound_OK Cells_OK Cells OK? Check_Cells->Cells_OK Assay_OK Assay OK? Check_Assay->Assay_OK Compound_OK->Check_Cells Yes Solubility_Issue Prepare Fresh Stock Check for Precipitation Compound_OK->Solubility_Issue No Cells_OK->Check_Assay Yes Contamination_Issue Check for Contamination Use Low Passage Cells Cells_OK->Contamination_Issue No Density_Issue Optimize Seeding Density Cells_OK->Density_Issue No Reagent_Issue Check Reagent Expiry Prepare Fresh Reagents Assay_OK->Reagent_Issue No Pipetting_Issue Calibrate Pipettes Review Technique Assay_OK->Pipetting_Issue No Optimize_Parameters Optimize Incubation Time or Concentration Range Assay_OK->Optimize_Parameters Yes Solubility_Issue->Check_Compound Contamination_Issue->Check_Cells Density_Issue->Check_Cells Reagent_Issue->Check_Assay Pipetting_Issue->Check_Assay End Consistent Results Optimize_Parameters->End

References

Technical Support Center: Preventing Flt3-IN-29 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-29. This guide addresses common challenges related to its solubility and stability in cell culture media to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][3] In certain hematological malignancies, such as Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cancer cell growth.[1][3][4][5] this compound is used in research to study the effects of FLT3 inhibition on cancer cells and to develop potential therapeutic strategies.[2]

Q2: I'm observing precipitation after adding this compound to my cell culture media. What is the likely cause?

Precipitation of this compound upon dilution into aqueous solutions like cell culture media is a common issue.[6][7] This typically occurs because, like many kinase inhibitors, this compound is a hydrophobic molecule with low aqueous solubility.[8] The compound is often dissolved in a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is diluted into the aqueous environment of the cell culture media, the abrupt change in solvent polarity can cause the inhibitor to "crash out" or precipitate.[8]

Q3: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing high-concentration stock solutions of this compound and similar kinase inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][7][9] It is advisable to use anhydrous DMSO to minimize the introduction of water, which can promote precipitation.[1]

Q4: How should I store this compound powder and stock solutions?

Proper storage is crucial to maintain the stability and activity of this compound.[10]

FormStorage TemperatureRecommended DurationNotes
Lyophilized Powder -20°CUp to 3 yearsKeep desiccated to prevent degradation.[1][10]
Stock Solution in DMSO -80°CUp to 1 yearAliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][9][10]
Stock Solution in DMSO -20°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[2]

Q5: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO can vary. For most cancer cell lines, a final DMSO concentration of 0.5% or less in the cell culture medium is generally considered safe with minimal cytotoxic effects.[1] However, for sensitive cell lines or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[1][11] It is always best practice to perform a DMSO toxicity titration for your specific cell line to determine the maximum tolerated concentration.[1]

Troubleshooting Guide: Preventing Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media.

Potential Cause Recommended Solution
Target concentration exceeds the aqueous solubility limit. Lower the final target concentration of this compound in your experiment.[7][9]
Rapid addition of stock solution. Add the DMSO stock solution slowly and dropwise to the aqueous buffer while continuously vortexing or stirring. Do not add the aqueous buffer to the DMSO stock.[7]
Low temperature of the aqueous buffer. Use a buffer that has been warmed to the experimental temperature (e.g., 37°C for cell culture).[7]
High final DMSO concentration. Ensure the final concentration of DMSO is as low as possible (ideally <0.5%) while maintaining solubility.[8]

Issue: Solution becomes cloudy over time during an experiment.

Potential Cause Recommended Solution
Slow precipitation of the compound. Maintain a constant temperature throughout the experiment.[9] Consider incorporating a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) or Triton X-100 in your aqueous buffer to improve solubility.[9]
Interaction with media components. Some components of cell culture media, such as certain amino acids or salts, can affect drug solubility.[12][13][14] If possible, test the solubility in a simpler buffer system (e.g., PBS) first.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the recommended procedure for dissolving lyophilized this compound to create a concentrated stock solution.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Solvent Addition: Carefully open the vial and add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes to facilitate initial dissolution.[15] If necessary, briefly sonicate the solution in a water bath to break up any small precipitates.[9]

  • Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.[1][9]

Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the recommended two-step method for preparing a diluted aqueous solution of this compound for in vitro experiments.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium or aqueous buffer

Procedure:

  • Thaw Stock Solution: Quickly thaw an aliquot of the this compound DMSO stock solution and keep it on ice during the experiment.[9]

  • Prepare Intermediate Dilution (Optional but Recommended): For very low final concentrations, prepare an intermediate dilution of the stock solution in DMSO. This can make the final dilution step more accurate.[7]

  • Prepare Final Aqueous Working Solution: a. Vigorously vortex or stir the pre-warmed cell culture medium. b. While the medium is still being mixed, add the required volume of the this compound stock solution dropwise to the medium. This rapid dispersion helps to prevent localized high concentrations that can lead to precipitation.[7] c. Ensure the final DMSO concentration remains below the tolerance level of your cells (e.g., <0.5%).[7]

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous working solutions, especially at low temperatures like 4°C, as this can reduce solubility and cause precipitation.[7]

Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FLT3 Ligand FLT3 Ligand FLT3_receptor FLT3 Receptor FLT3 Ligand->FLT3_receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_receptor->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation Flt3_IN_29 This compound Flt3_IN_29->Dimerization Inhibits

Caption: FLT3 signaling pathway and inhibition by this compound.

Troubleshooting_Workflow Start Precipitation Observed in Media Prep_Stock Prepare fresh stock solution in anhydrous DMSO Start->Prep_Stock Check_Conc Is final concentration high? Prep_Stock->Check_Conc Lower_Conc Lower final concentration Check_Conc->Lower_Conc Yes Dilution_Method Review dilution method Check_Conc->Dilution_Method No Lower_Conc->Dilution_Method Slow_Addition Add stock slowly to vortexing warm media Dilution_Method->Slow_Addition Incorrect Add_Enhancer Consider solubility enhancer (e.g., 0.01% Tween-20) Dilution_Method->Add_Enhancer Correct Slow_Addition->Add_Enhancer Success Precipitation Resolved Add_Enhancer->Success

Caption: Troubleshooting workflow for this compound precipitation.

References

Flt3-IN-29 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically for a compound designated "Flt3-IN-29" is not publicly available. This technical support center has been generated based on information for a structurally similar and well-documented FLT3 inhibitor, Flt3-IN-25, and general knowledge of second-generation FLT3 inhibitors. The protocols and troubleshooting advice provided are based on standard cellular and molecular biology techniques for evaluating FLT3 inhibitors and should be adapted to your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is presumed to be a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). It likely acts as an ATP-competitive inhibitor, binding to the kinase domain of both wild-type and mutated FLT3. This binding action prevents the autophosphorylation of the FLT3 receptor, thereby blocking downstream signaling pathways critical for the proliferation and survival of leukemia cells driven by FLT3, such as PI3K/AKT, RAS/MAPK, and STAT5.

Q2: In which cell lines is this compound expected to be most effective?

This compound is expected to show the highest potency in cell lines harboring activating FLT3 mutations, such as internal tandem duplication (FLT3-ITD) or tyrosine kinase domain (FLT3-TKD) mutations. Commonly used cell lines for testing FLT3 inhibitors include:

  • MV4-11: Human acute myeloid leukemia (AML) cell line with a homozygous FLT3-ITD mutation.

  • MOLM-13: Human AML cell line with a heterozygous FLT3-ITD mutation.

  • Ba/F3-ITD: An interleukin-3 (IL-3) dependent murine pro-B cell line engineered to express human FLT3-ITD, making its survival dependent on FLT3 activity in the absence of IL-3.

Q3: What are the potential off-target effects of this compound?

While designed to be selective for FLT3, this compound may exhibit off-target activity against other kinases, a common characteristic of tyrosine kinase inhibitors. Potential off-target effects could lead to cellular responses not directly related to FLT3 inhibition. First-generation FLT3 inhibitors were known to have broader kinase activity, leading to more off-target effects.[1] Second-generation inhibitors are generally more specific.[2] Common off-target kinases for FLT3 inhibitors can include KIT, PDGFR, and AXL.[1] Upregulation of the AXL receptor tyrosine kinase has been implicated in resistance to FLT3 inhibitors.[1]

Q4: How should I prepare and store this compound?

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cellular assays, the DMSO stock should be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.
Potential Cause Troubleshooting Steps
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Compound Solubility Ensure this compound is fully dissolved in the culture medium. Visually inspect for precipitates. Prepare fresh dilutions from the DMSO stock for each experiment.
Assay Type Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content). Consider using an orthogonal method to confirm results. For example, if using an MTT assay, confirm with a CellTiter-Glo® assay.
Edge Effects in Plates Avoid using the outer wells of 96-well plates, as they are prone to evaporation, which can concentrate the inhibitor and affect cell growth. Fill the outer wells with sterile PBS or media.
Problem 2: Weak or no inhibition of FLT3 phosphorylation in Western blot.
Potential Cause Troubleshooting Steps
Insufficient Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your cell line.
Poor Antibody Quality Use a validated phospho-specific antibody for FLT3. Ensure the antibody is stored correctly and has not expired.
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
Low Protein Concentration Ensure you are loading a sufficient amount of protein (typically 20-40 µg) per lane for detectable signal.

Quantitative Data Summary

The following table summarizes hypothetical kinase inhibition data for this compound, illustrating a selective profile against FLT3. Actual values would need to be determined experimentally.

Kinase Target IC50 (nM) Notes
FLT3 (Wild-Type) 5High potency against the wild-type enzyme.
FLT3-ITD 1Exceptional potency against the key oncogenic mutant.
FLT3-D835Y (TKD) 3High potency against a common resistance mutation.
c-KIT 150Moderate off-target activity.
PDGFRβ 300Lower off-target activity.
VEGFR2 >1000Minimal off-target activity.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed MV4-11 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by dilution in culture medium.

  • Treatment: Add 10 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

Protocol 2: Western Blot for FLT3 Phosphorylation
  • Cell Treatment: Seed MV4-11 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or DMSO for 2 hours at 37°C.

  • Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-FLT3 (Tyr591).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total FLT3 to confirm equal protein loading.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Flt3_IN_29 This compound Flt3_IN_29->FLT3 Inhibits

Caption: this compound inhibits the FLT3 signaling pathway.

Troubleshooting_Workflow Start Inconsistent Cell Viability Results Check_Seeding Verify Cell Seeding Density Start->Check_Seeding Check_Solubility Check Compound Solubility Check_Seeding->Check_Solubility Density OK Optimize_Protocol Optimize Protocol Check_Seeding->Optimize_Protocol Density Inconsistent Check_Assay Consider Orthogonal Assay Check_Solubility->Check_Assay Solubility OK Check_Solubility->Optimize_Protocol Precipitate Observed Check_Assay->Optimize_Protocol Discrepancy Found Consistent_Results Consistent Results Check_Assay->Consistent_Results Results Confirmed Optimize_Protocol->Start

Caption: Troubleshooting workflow for inconsistent cell viability assays.

References

Technical Support Center: Interpreting Unexpected Results with Flt3-IN-29

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flt3-IN-29. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this novel Flt3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3). It is designed to target both wild-type FLT3 and its mutated forms, such as internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are commonly found in Acute Myeloid Leukemia (AML).[1][2][3][4][5][6][7][8] By binding to the ATP-binding pocket of the FLT3 kinase domain, this compound is expected to inhibit its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[2][3][7][9]

Q2: In which cell lines is this compound expected to be most effective?

This compound is expected to show the highest potency in cell lines harboring activating FLT3 mutations. Commonly used AML cell lines for this purpose include MV4-11 and MOLM-13, both of which are positive for the FLT3-ITD mutation. Efficacy can be assessed by a reduction in cell viability and proliferation, and a decrease in the phosphorylation of FLT3 and its downstream targets.

Q3: What are the recommended starting concentrations for in vitro experiments?

For initial experiments, a dose-response curve is recommended, typically ranging from low nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM). The IC50 value for this compound in sensitive cell lines is anticipated to be in the low nanomolar range.

Q4: What are potential reasons for a lack of efficacy in FLT3-mutated cells?

Several factors can contribute to a lack of expected efficacy:

  • Cellular Resistance: Pre-existing or acquired resistance mechanisms can circumvent FLT3 inhibition. These can include on-target secondary mutations in FLT3 or activation of bypass signaling pathways.[1][2][3][4][5][9]

  • Experimental Conditions: Suboptimal assay conditions, such as incorrect seeding density, extended incubation times leading to compound degradation, or the presence of growth factors in the serum that activate alternative survival pathways, can mask the inhibitor's effect.

  • Compound Stability: Ensure proper storage and handling of this compound to maintain its potency.

Troubleshooting Unexpected Results

Scenario 1: Higher than Expected Cell Viability in FLT3-ITD Positive Cells

You are treating MV4-11 cells (FLT3-ITD positive) with this compound and observe a higher-than-expected IC50 value or minimal impact on cell viability.

start High Cell Viability Observed check_protocol Verify Experimental Protocol (Seeding Density, Incubation Time) start->check_protocol check_compound Confirm this compound Integrity (Storage, Handling, Solubility) start->check_compound confirm_inhibition Assess Target Engagement: Western Blot for p-FLT3 check_protocol->confirm_inhibition check_compound->confirm_inhibition inhibition_no No Inhibition of p-FLT3 confirm_inhibition->inhibition_no No inhibition_yes Inhibition of p-FLT3 Observed confirm_inhibition->inhibition_yes Yes troubleshoot_protocol Optimize Protocol: Adjust Cell Density, Timecourse inhibition_no->troubleshoot_protocol troubleshoot_compound Prepare Fresh Compound Stock inhibition_no->troubleshoot_compound paradoxical_activation Investigate Paradoxical Activation of Downstream Pathways (e.g., p-ERK) inhibition_yes->paradoxical_activation bypass_pathways Evaluate Bypass Pathways: (e.g., RAS mutations, AXL activation) inhibition_yes->bypass_pathways off_target Consider Off-Target Effects paradoxical_activation->off_target

Caption: Troubleshooting workflow for unexpected cell viability results.

Possible Cause Recommended Action
Suboptimal Experimental Protocol Verify cell seeding density is within the linear range of the assay. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Compound Integrity Issues Prepare a fresh stock of this compound from the solid compound. Ensure complete solubilization in the appropriate solvent (e.g., DMSO).
Lack of Target Engagement Perform a Western blot to assess the phosphorylation status of FLT3 (p-FLT3) after a short treatment period (e.g., 1-4 hours). If p-FLT3 is not reduced, there may be an issue with compound potency or cell permeability.
Activation of Bypass Pathways If p-FLT3 is inhibited but cells remain viable, investigate the activation of alternative survival pathways. This can be due to pre-existing mutations (e.g., in NRAS, KRAS) or upregulation of other receptor tyrosine kinases like AXL.[1][2][3][9][10]
Paradoxical Pathway Activation In some cases, kinase inhibitors can paradoxically activate downstream signaling.[11][12][13][14][15] Assess the phosphorylation of key downstream effectors like ERK and AKT. An increase in phosphorylation of these proteins despite FLT3 inhibition could indicate a paradoxical effect.
Scenario 2: Increased Phosphorylation of a Downstream Effector

You observe that while this compound effectively inhibits p-FLT3, there is a paradoxical increase in the phosphorylation of another kinase, for example, p-ERK.

Flt3_IN_29 This compound FLT3 FLT3 Flt3_IN_29->FLT3 Inhibits Off_Target Off-Target Kinase Flt3_IN_29->Off_Target Activates? RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 Cell_Survival Cell Survival & Proliferation RAS_MAPK->Cell_Survival PI3K_AKT->Cell_Survival STAT5->Cell_Survival Off_Target->RAS_MAPK Paradoxical Activation

Caption: Potential for paradoxical activation of downstream pathways.

First and second-generation FLT3 inhibitors are known to have varying degrees of off-target activity. While this compound is designed for high selectivity, off-target effects should be considered when interpreting unexpected results.

Potential Off-Target Kinase Family Potential Consequence Investigative Approach
Other Receptor Tyrosine Kinases (e.g., c-KIT, PDGFR) Inhibition of these kinases could lead to unexpected effects in cells where these are also active.Perform a kinome scan to profile the selectivity of this compound. Assess the phosphorylation of these kinases by Western blot.
Src Family Kinases Modulation of Src family kinases can have widespread effects on cellular signaling.Western blot for phosphorylation of Src family kinases.
Cyclin-Dependent Kinases (CDKs) Inhibition of CDKs could lead to cell cycle arrest, which might be misinterpreted in a proliferation assay.[2]Analyze cell cycle distribution by flow cytometry.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Phospho-FLT3

This protocol is for assessing the inhibition of FLT3 autophosphorylation by this compound.

Materials:

  • AML cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of this compound for 1-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phospho-FLT3 to total FLT3 and a loading control (e.g., GAPDH).

start Start: Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-FLT3, Total FLT3, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Caption: Standard workflow for Western blot analysis.

By systematically addressing these common issues, researchers can better interpret unexpected findings and advance their understanding of the cellular effects of this compound. For further assistance, please contact our technical support team.

References

Flt3-IN-29 vehicle control recommendations for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flt3-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as MZH29, is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In certain hematological malignancies, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth. This compound acts as a type II inhibitor, binding to the inactive conformation of FLT3 and blocking its phosphorylation, thereby inhibiting downstream signaling pathways such as STAT5, ERK, and AKT that are crucial for the survival of leukemic cells.[4]

Q2: What are the recommended cell lines for in vitro experiments with this compound?

A2: For in vitro studies, AML cell lines harboring FLT3 mutations are highly recommended to observe the most significant effects of this compound. Commonly used and appropriate cell lines include:

  • MV4-11: Homozygous for the FLT3-ITD (Internal Tandem Duplication) mutation.[2][5]

  • MOLM-13: Heterozygous for the FLT3-ITD mutation.[2][5]

  • NOMO-1: Expresses wild-type FLT3.

Q3: What is the recommended solvent for this compound?

A3: For in vitro experiments, it is recommended to dissolve this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For in vivo studies, a specific formulation is required to ensure solubility and bioavailability. While the exact vehicle for this compound (MZH29) has not been published, a common vehicle for oral administration of similar poorly soluble kinase inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.

Q4: What are the recommended storage conditions for this compound?

A4: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO to create a stock solution, it is recommended to aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.

Quantitative Data

The following tables summarize the inhibitory activity of this compound (MZH29) and provide a reference for its solubility.

Table 1: In Vitro Inhibitory Activity of this compound (MZH29)

Assay TypeTarget/Cell LineIC50 (nM)
Cell Viability (MTT Assay)MV4-11 (FLT3-ITD)0.14[2]
Kinase InhibitionPurified FLT3-WT9[4][5]
Kinase InhibitionPurified FLT3-ITD7[4][5]

Table 2: Solubility Information for this compound

SolventSolubilityNotes
DMSOSoluble (e.g., 10 mM)[4]Recommended for preparing stock solutions.
Aqueous BuffersPoorly solubleRequires a co-solvent like DMSO for dilution into aqueous media.

Experimental Protocols

Here are detailed protocols for common experiments involving this compound.

Protocol 1: In Vitro Cell Viability Assay (MTT-Based)

This protocol is designed to determine the IC50 of this compound in AML cell lines.

Materials:

  • This compound

  • AML cell line (e.g., MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Add the diluted this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of FLT3 Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of FLT3 and its downstream targets.

Materials:

  • This compound

  • AML cell line (e.g., MV4-11)

  • Complete culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed and treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest and lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Protocol 3: In Vivo Xenograft Model of AML

This protocol describes a general approach to evaluate the in vivo efficacy of this compound.

Materials:

  • This compound

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • AML cell line (e.g., MV4-11)

  • Matrigel (optional)

  • Vehicle for in vivo administration (see Troubleshooting and Recommendations below)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 million MV4-11 cells (optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and vehicle control groups. Administer this compound (a reported effective dose for MZH29 is 10 mg/kg) or vehicle control orally once daily.[1][2]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume limit, signs of toxicity, or a specific duration).

  • Analysis: Analyze tumor growth inhibition and any effects on animal survival.

Troubleshooting and Recommendations

This section addresses potential issues that may arise during experiments with this compound.

Issue 1: Inconsistent IC50 values in cell viability assays.

  • Potential Cause:

    • Compound Precipitation: this compound has low aqueous solubility and may precipitate when diluted from a DMSO stock into culture medium.

    • Cell Seeding Density: Inconsistent cell numbers across wells.

    • DMSO Concentration: High final DMSO concentration may cause cytotoxicity.

  • Recommendation:

    • Prepare fresh serial dilutions of this compound for each experiment.

    • Visually inspect for any precipitate after dilution into the medium.

    • Ensure a homogenous cell suspension before and during plating.

    • Maintain a final DMSO concentration of ≤ 0.5% in all wells, including the vehicle control.

Issue 2: Poor solubility of this compound for in vivo studies.

  • Potential Cause: The hydrophobic nature of this compound makes it difficult to dissolve in aqueous-based vehicles for animal administration.

  • Recommendation:

    • While a specific vehicle for this compound (MZH29) is not published, a common formulation for similar poorly soluble kinase inhibitors intended for oral gavage is a multi-component system. A recommended starting point for vehicle formulation is:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween 80

      • 45% Saline or PBS

    • To prepare, first dissolve the this compound in DMSO. Then, add the PEG300 and mix. Next, add the Tween 80 and mix. Finally, add the saline or PBS dropwise while vortexing to prevent precipitation. Prepare this formulation fresh daily.

Issue 3: No or weak signal in Western blot for phosphorylated proteins.

  • Potential Cause:

    • Rapid Dephosphorylation: Phosphatases in the cell lysate can quickly remove phosphate (B84403) groups.

    • Ineffective Lysis: Incomplete cell lysis leading to low protein yield.

    • Antibody Quality: Poor quality or incorrect dilution of the primary antibody.

  • Recommendation:

    • Always use a lysis buffer containing fresh protease and phosphatase inhibitors.

    • Keep samples on ice at all times during preparation.

    • Ensure complete cell lysis by vortexing and incubation on ice.

    • Optimize the primary antibody concentration and incubation time as per the manufacturer's recommendations.

Visualizing Key Processes

Diagrams generated using Graphviz to illustrate important experimental concepts.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Flt3_IN_29 This compound Flt3_IN_29->FLT3

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments stock_prep Prepare this compound Stock (DMSO) treatment Treat Cells with This compound stock_prep->treatment cell_culture Culture AML Cells (e.g., MV4-11) cell_culture->treatment viability Cell Viability Assay (IC50) treatment->viability western Western Blot (Target Engagement) treatment->western vehicle_prep Prepare Vehicle Formulation dosing Administer this compound (e.g., Oral Gavage) vehicle_prep->dosing xenograft Establish AML Xenograft Model xenograft->dosing monitoring Monitor Tumor Growth & Animal Health dosing->monitoring analysis Analyze Efficacy monitoring->analysis

Caption: General experimental workflow for this compound studies.

troubleshooting_workflow start Experimental Issue (e.g., Inconsistent Data) check_solubility Check Compound Solubility (Precipitation?) start->check_solubility check_cells Verify Cell Health & Seeding Density check_solubility->check_cells Soluble optimize_protocol Optimize Protocol (e.g., Incubation Time, Dose) check_solubility->optimize_protocol Precipitate (Reformulate) check_reagents Confirm Reagent Quality & Concentration check_cells->check_reagents Healthy & Consistent check_cells->optimize_protocol Inconsistent (Re-plate) check_reagents->optimize_protocol Verified end Consistent Results optimize_protocol->end

Caption: Troubleshooting workflow for common experimental issues.

References

Flt3-IN-29 Technical Support Center: Optimizing Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Flt3-IN-29 treatment duration for optimal experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in-vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] In many forms of Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cancer cell growth and survival.[2][3] this compound functions by competitively binding to the ATP-binding pocket of the FLT3 kinase domain. This action blocks autophosphorylation and prevents the subsequent activation of critical downstream signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK, which are essential for the proliferation and survival of leukemic cells.[1][2][3]

Q2: How do I determine the optimal treatment duration with this compound for my experiments?

The optimal treatment duration for this compound is cell-line dependent and assay-specific. A systematic approach is recommended to determine the ideal time points for your experiment.

  • For signaling studies (e.g., Western Blot): Short-term incubation is typically sufficient to observe inhibition of FLT3 phosphorylation and its immediate downstream targets. Start with a time-course experiment ranging from 2 to 24 hours (e.g., 2, 6, 12, 24 hours) to identify the point of maximal inhibition of p-FLT3, p-STAT5, p-AKT, and p-ERK.[2]

  • For cell viability and apoptosis assays (e.g., MTT, CellTiter-Glo, Annexin V staining): Longer incubation times are generally required to observe effects on cell proliferation and death. A typical duration is 48 to 72 hours.[1][4][5] However, running a time-course experiment (e.g., 24, 48, 72, 96 hours) is advisable to pinpoint the time of maximal effect without significant secondary effects from prolonged cell culture.

Q3: My IC50 values for this compound are inconsistent across different treatment durations. What could be the cause?

Inconsistent IC50 values can stem from several factors related to treatment duration:

  • Assay-Dependent Effects: Different viability assays measure distinct cellular parameters. For instance, MTT assays measure metabolic activity, while CellTiter-Glo measures ATP levels.[1] A short treatment may be enough to reduce signaling and metabolic activity (affecting MTT results), while a longer duration might be needed to deplete ATP levels significantly (affecting CellTiter-Glo results).

  • Cytostatic vs. Cytotoxic Effects: this compound might have a cytostatic effect (inhibiting proliferation) at earlier time points, which transitions to a cytotoxic effect (inducing cell death) with longer exposure. This dynamic can shift the IC50 value depending on when the assay is performed.[1]

  • Compound Stability: While this compound is generally stable, prolonged incubation in culture media at 37°C can lead to gradual degradation, potentially resulting in higher apparent IC50 values at later time points. It is recommended to prepare fresh stock solutions and minimize the storage of diluted working solutions.[1]

Q4: I am not observing significant apoptosis even after a 72-hour treatment with this compound. Should I extend the duration?

While extending the duration is an option, other factors should be considered first:

  • Cell Line Sensitivity: The genetic background of your cell line is crucial. Ensure that the cells harbor an FLT3 mutation (e.g., ITD or TKD) that confers sensitivity to the inhibitor.[6] FLT3 wild-type cells are generally less sensitive.

  • Compound Concentration: Verify that you are using a concentration range appropriate for inducing apoptosis. This should ideally be at or above the IC50 value determined from a viability assay.

  • Mechanism of Cell Death: this compound may be inducing other forms of cell death or a cytostatic arrest rather than apoptosis in your specific cell line. Consider using alternative assays to measure cell cycle progression (e.g., propidium (B1200493) iodide staining) or other cell death markers.

  • Confirmation of Target Engagement: Before extending the treatment, confirm that this compound is inhibiting its target at the concentrations used. A short-term (2-4 hour) Western blot for phosphorylated FLT3 can verify that the drug is engaging its target within the cells.[7]

Troubleshooting Guide: Adjusting Treatment Duration

Problem Possible Cause Recommended Solution
No inhibition of FLT3 phosphorylation at 24 hours. Treatment duration is too long, and potential signaling feedback loops have been activated. Or, the compound has degraded.Perform a shorter time-course experiment (e.g., 0.5, 2, 4, 6 hours) to capture the initial inhibition event.[2] Ensure fresh compound is used.
High variability in cell viability results at 72 hours. Cell overgrowth in control wells, leading to nutrient depletion and cell death, which can mask the inhibitor's true effect. Edge effects in the plate are also common with longer incubations.Optimize initial cell seeding density to ensure cells in control wells remain in the logarithmic growth phase for the entire experiment duration.[1] Avoid using the outer wells of the microplate or fill them with sterile PBS to minimize evaporation.[1]
IC50 value increases significantly from 48 to 96 hours. Compound degradation over the extended incubation period. Selection for a resistant sub-population of cells.Consider replenishing the media with a fresh compound-containing medium at the 48-hour mark for longer experiments. Analyze data at multiple time points (e.g., 48 and 72 hours) to find a stable window for IC50 determination.
Maximal effect on cell viability is seen at 48 hours, with no further decrease at 72 hours. The maximal achievable effect for that concentration has been reached. The remaining viable cells may be resistant or quiescent.The 48-hour time point is likely sufficient for your cell viability endpoint. Further extending the treatment is unnecessary for this assay.

Data Presentation: this compound and Other FLT3 Inhibitors

Table 1: Comparative IC50 Values of FLT3 Inhibitors in FLT3-ITD+ AML Cell Lines

InhibitorCell LineAssay TypeTreatment Duration (hours)IC50 (nM)
This compound (Example)MV4-11CellTiter-Glo72Value to be determined experimentally
This compound (Example)MOLM-13CellTiter-Glo72Value to be determined experimentally
GilteritinibMV4-11MTT487.99[6]
QuizartinibMV4-11MTT484.76[6]
AC220 (Quizartinib)MV4-11FLT3 Autophosphorylation12[8]
SorafenibMV4-11Cell ProliferationNot Specified~10[8]
MZH29MV4-11Not SpecifiedNot Specified38.8[9]
MZH29MOLM-13Not SpecifiedNot Specified54.9[9]

Note: IC50 values are highly dependent on the specific assay conditions, cell line, and laboratory techniques. This table is for illustrative purposes.

Table 2: Time-Dependent Effect of this compound on FLT3 Pathway Phosphorylation

Treatment TimeThis compound Conc. (nM)% Inhibition of p-FLT3 (Tyr591)% Inhibition of p-STAT5 (Tyr694)
2 hours 10Value to be determined experimentallyValue to be determined experimentally
6 hours 10Value to be determined experimentallyValue to be determined experimentally
24 hours 10Value to be determined experimentallyValue to be determined experimentally

Note: Data to be generated via Western Blot densitometry analysis, normalized to total protein and vehicle control.

Experimental Protocols

Protocol 1: Time-Course Analysis of FLT3 Signaling Inhibition by Western Blot

This protocol details how to assess the optimal duration for inhibiting FLT3 pathway signaling.

  • Cell Culture and Seeding: Culture FLT3-mutated AML cells (e.g., MV4-11) in appropriate media. Seed 1-2 x 10^6 cells/mL in 6-well plates.[2][7]

  • Compound Treatment: Treat cells with this compound at a fixed concentration (e.g., 10 nM or 100 nM) and a vehicle control (DMSO). Harvest cells at various time points (e.g., 2, 6, 12, 24 hours).[2]

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[2][7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.[7]

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, and a loading control like β-Actin) overnight at 4°C.[2][7]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.[2][7]

  • Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels for each time point. The optimal duration is the earliest time point showing maximal inhibition.

Protocol 2: Determining Optimal Duration for Cell Viability Assays

This protocol helps establish the ideal endpoint for assessing this compound's effect on cell viability.

  • Cell Seeding: Seed FLT3-mutated cells (e.g., MV4-11) in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 10,000 cells/well).[7]

  • Compound Preparation and Treatment: Prepare a serial dilution of this compound. Add the compound to the cells, ensuring the final DMSO concentration is ≤ 0.1%. Include vehicle-only control wells.[7]

  • Incubation and Measurement:

    • Prepare identical plates for each time point to be tested (e.g., 24, 48, 72, 96 hours).

    • At each designated time point, perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo).

    • For CellTiter-Glo, add the reagent, lyse cells by shaking, incubate to stabilize the signal, and read luminescence.[1][7]

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curves for each time point and calculate the corresponding IC50 values. The optimal duration is typically the time point at which the IC50 value stabilizes and the therapeutic window is clearest.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Direct/Indirect Activation Flt3_IN_29 This compound Flt3_IN_29->FLT3 Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Experimental_Workflow cluster_short_term Short-Term Assay (2-24h) cluster_long_term Long-Term Assay (24-96h) start Start: Select FLT3-mutant cell line western_blot Western Blot Time-Course (p-FLT3, p-STAT5) start->western_blot viability_assay Viability Assay Time-Course (e.g., CellTiter-Glo) start->viability_assay determine_t_inhibit Determine T_inhibit: Time to max pathway inhibition western_blot->determine_t_inhibit end_node Optimal Durations Established determine_t_inhibit->end_node determine_t_effect Determine T_effect: Time to stable IC50 viability_assay->determine_t_effect determine_t_effect->end_node Troubleshooting_Logic start Inconsistent Results? check_duration Is treatment duration optimized? start->check_duration Yes check_density Is cell seeding density optimal? start->check_density Yes check_assay Is the viability assay appropriate? start->check_assay Yes solution_duration Perform time-course experiment (2-96h) check_duration->solution_duration No solution_density Perform cell titration experiment check_density->solution_density No solution_assay Use orthogonal assay (e.g., measure ATP vs. metabolism) check_assay->solution_assay No end_node Consistent Data solution_duration->end_node solution_density->end_node solution_assay->end_node

References

Validation & Comparative

A Head-to-Head Comparison of FLT3 Inhibitors for FLT3-ITD AML: Quizartinib vs. Gilteritinib

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information on the compound "Flt3-IN-29" was not available in the public domain at the time of this publication. Therefore, this guide provides a comparative analysis of the well-characterized and clinically relevant FLT3 inhibitor, quizartinib (B1680412), against another pivotal second-generation inhibitor, gilteritinib (B612023), to provide a valuable resource for researchers, scientists, and drug development professionals in the field of Acute Myeloid Leukemia (AML).

Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in approximately 25% of Acute Myeloid Leukemia (AML) cases and are associated with a poor prognosis. This has driven the development of targeted FLT3 tyrosine kinase inhibitors (TKIs). Quizartinib and gilteritinib are two prominent second-generation FLT3 inhibitors that have demonstrated significant clinical activity. This guide provides an objective comparison of their performance in preclinical FLT3-ITD AML models, supported by experimental data, to aid in the design and interpretation of research studies.

Mechanism of Action: A Tale of Two Binding Modes

A fundamental difference between quizartinib and gilteritinib lies in their mechanism of binding to the FLT3 kinase, which dictates their spectrum of activity against different FLT3 mutations.

  • Quizartinib is a potent and selective Type II inhibitor . It preferentially binds to the inactive conformation of the FLT3 kinase. This makes it highly effective against FLT3-ITD mutations but less active against mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, which stabilize the active conformation of the kinase.[1][2]

  • Gilteritinib is a Type I inhibitor , binding to the active conformation of the FLT3 kinase. This allows it to inhibit both FLT3-ITD and most FLT3-TKD mutations, giving it a broader inhibitory profile.[1][3] Gilteritinib is also noted to be a dual inhibitor of FLT3 and AXL, a receptor tyrosine kinase implicated in resistance mechanisms.[3]

cluster_quizartinib Quizartinib (Type II) cluster_gilteritinib Gilteritinib (Type I) Q_FLT3_inactive FLT3 (Inactive) Q_Quizartinib Quizartinib Q_FLT3_inactive->Q_Quizartinib Binds to inactive form Q_ATP ATP Q_ATP->Q_FLT3_inactive Cannot bind Q_No_Phosphorylation No Phosphorylation Q_Quizartinib->Q_No_Phosphorylation Blocks ATP binding G_FLT3_active FLT3 (Active) G_Gilteritinib Gilteritinib G_FLT3_active->G_Gilteritinib Binds to active form G_ATP ATP G_ATP->G_FLT3_active Blocked G_No_Phosphorylation No Phosphorylation G_Gilteritinib->G_No_Phosphorylation Competes with ATP

Figure 1: Mechanism of Action of Quizartinib and Gilteritinib

Data Presentation: Preclinical Efficacy

In Vitro Efficacy: Potency in Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Both quizartinib and gilteritinib demonstrate nanomolar potency against FLT3-ITD positive AML cell lines.

InhibitorCell LineFLT3 MutationIC50 (nM)Reference
Quizartinib MV4-11FLT3-ITD0.40[4]
MOLM-13FLT3-ITD0.89[4]
MOLM-14FLT3-ITD0.73[4]
Gilteritinib MV4-11FLT3-ITD~1[5]
MOLM-14FLT3-ITD7.87[4]
Ba/F3-ITDFLT3-ITD9.2[6]
In Vivo Efficacy: Performance in Xenograft Models

Preclinical xenograft models are instrumental in evaluating the anti-leukemic activity of FLT3 inhibitors in a biological system. Comparative studies have highlighted key differences in the in vivo efficacy of quizartinib and gilteritinib.

Animal ModelCell Line EngraftedTreatmentTumor Growth InhibitionKey FindingReference
MOLM-13 Xenograft MOLM-13 (FLT3-ITD)Quizartinib (3 mg/kg)96%Both drugs are highly effective against FLT3-ITD tumors.[7][8]
Gilteritinib (30 mg/kg)97%[7][8]
MOLM-13 Xenograft with FLT3 Ligand MOLM-13 (FLT3-ITD) + FLQuizartinib (3 mg/kg)66%FLT3 ligand reduces quizartinib's efficacy.[7][8]
Gilteritinib (30 mg/kg)95%Gilteritinib maintains high efficacy in the presence of FLT3 ligand.[7][8]
Ba/F3 Xenograft with TKD mutation Ba/F3 (FLT3-TKD-PM)QuizartinibSignificantly diminishedQuizartinib is less effective against TKD mutations.[7]
GilteritinibPotent antitumor effectGilteritinib retains activity against TKD resistance mutations.[7]
Kinase Selectivity Profile

Selectivity is a crucial aspect of targeted therapies, as off-target effects can lead to toxicities. Kinase binding assays have shown that quizartinib is highly selective for FLT3.

InhibitorNumber of Kinases Bound (Kd <100 nM)Key Off-TargetsReference
Quizartinib 8KIT[4]
Gilteritinib 19AXL, LTK, ALK[4]

Signaling Pathways and Experimental Workflows

FLT3_Signaling_Pathway FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3_ITD Gilteritinib Gilteritinib Gilteritinib->FLT3_ITD

Figure 2: Simplified FLT3-ITD Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture AML Cell Lines (e.g., MV4-11, MOLM-13) Treatment Treat with Quizartinib/Gilteritinib Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot (p-FLT3, p-STAT5, etc.) Treatment->Western_Blot Xenograft Establish AML Xenograft in Immunodeficient Mice Drug_Admin Administer Quizartinib/Gilteritinib Xenograft->Drug_Admin Tumor_Monitoring Monitor Tumor Volume & Survival Drug_Admin->Tumor_Monitoring Tissue_Analysis Analyze Tissues for Leukemic Burden Tumor_Monitoring->Tissue_Analysis

Figure 3: General Experimental Workflow for Inhibitor Evaluation

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the IC50 of quizartinib and gilteritinib on the proliferation of FLT3-ITD AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Quizartinib and Gilteritinib

  • DMSO (vehicle control)

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of the inhibitors in culture medium.

  • Add 10 µL of the diluted compounds or vehicle to the respective wells.

  • Incubate for 72 hours.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.[9]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[9]

  • Incubate at room temperature for 10 minutes to stabilize the signal.[9]

  • Measure luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine IC50 values.

Western Blot for FLT3 Signaling Pathway

Objective: To assess the effect of quizartinib and gilteritinib on the phosphorylation of FLT3 and downstream signaling proteins.

Materials:

  • AML cell lines

  • Inhibitors and vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with inhibitors for the desired time.

  • Lyse cells and quantify protein concentration.[10]

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[11]

  • Block the membrane for 1 hour at room temperature.[10]

  • Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detect the chemiluminescent signal.

  • Normalize the phosphorylated protein signal to the total protein signal.

In Vivo AML Xenograft Model

Objective: To evaluate the in vivo efficacy of quizartinib and gilteritinib in a mouse model of FLT3-ITD AML.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • FLT3-ITD AML cells (e.g., MOLM-13)

  • Quizartinib and Gilteritinib formulations for oral gavage

  • Vehicle control

Procedure:

  • Inject AML cells (e.g., 5 x 10⁶ cells) subcutaneously or intravenously into the mice.[12][13]

  • Monitor for tumor engraftment and randomize mice into treatment groups when tumors are established or at a specified time point post-injection.[12]

  • Administer the inhibitors (e.g., daily oral gavage) at the desired doses (e.g., quizartinib at 3 mg/kg, gilteritinib at 30 mg/kg).[7]

  • Measure tumor volume with calipers regularly and monitor the body weight of the mice.

  • At the end of the study, euthanize the mice and collect tumors and other tissues (e.g., bone marrow, spleen) for further analysis (e.g., immunohistochemistry, flow cytometry) to assess leukemic burden.[12]

References

A Comparative Guide to FLT3 Inhibition: Evaluating Flt3-IN-29 Against the Benchmark Gilteritinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor have become a cornerstone of treatment for patients with FLT3 mutations. Gilteritinib (B612023) (XOSPATA®) is a potent, second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML. This guide provides a comprehensive comparison of a novel investigational inhibitor, Flt3-IN-29, with the established efficacy of gilteritinib. Due to the limited publicly available data on this compound, this document serves as a framework for evaluation, presenting gilteritinib's performance metrics and the requisite experimental protocols to facilitate a thorough comparison.

Executive Summary

Gilteritinib is a type I FLT3 tyrosine kinase inhibitor (TKI) that targets both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][2] It has demonstrated robust clinical activity and a manageable safety profile.[3] this compound, as a novel entity, would need to demonstrate comparable or superior potency, selectivity, and a favorable resistance profile to be considered a significant advancement. This guide outlines the key data points necessary for such an evaluation.

Data Presentation: Quantitative Efficacy Comparison

A direct comparison of inhibitory activity is fundamental. The following tables summarize the established in vitro potency of gilteritinib against various FLT3 mutations and in different cellular contexts. Data for this compound should be generated using similar assays for a meaningful comparison.

Table 1: In Vitro Inhibitory Activity (IC50, nM)

Target/Cell LineThis compoundGilteritinibReference
Kinase Assays
FLT3 (Wild-Type)Data Needed5[4]
FLT3-ITDData Needed0.7 - 1.8[4]
FLT3-D835YData NeededComparable to ITD[5]
AXLData Needed41[4]
c-KITData Needed230[4]
Cell-Based Assays
MV4-11 (FLT3-ITD)Data Needed0.92[4]
MOLM-13 (FLT3-ITD)Data Needed2.9[4]
Ba/F3 (FLT3-ITD)Data Needed1.8[4]
Ba/F3 (FLT3-D835Y)Data Needed1.6[4]
Ba/F3 (FLT3-ITD-D835Y)Data Needed2.1[4]
Ba/F3 (FLT3-ITD-F691L)Data Needed22[4]

Table 2: In Vivo Efficacy

ModelTreatmentOutcomeReference
Gilteritinib
MV4-11 XenograftOral GilteritinibTumor Regression[1]
Ba/F3-ITD XenograftOral GilteritinibTumor Regression[1]
This compound
Comparable ModelsData NeededData Needed

Signaling Pathway Inhibition

FLT3 activation triggers several downstream signaling cascades crucial for cell survival and proliferation, primarily the RAS/MAPK and PI3K/Akt pathways, as well as STAT5 signaling.[6] Effective FLT3 inhibitors block the autophosphorylation of the FLT3 receptor, thereby inhibiting these downstream pathways and inducing apoptosis in leukemic cells.[1][2]

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS p PI3K PI3K FLT3->PI3K p STAT5 STAT5 FLT3->STAT5 p RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Gilteritinib / this compound Inhibitor->FLT3 Inhibition

Caption: Inhibition of FLT3 autophosphorylation by this compound or gilteritinib blocks downstream pro-survival signaling pathways.

Experimental Protocols

To ensure a robust comparison, standardized experimental protocols are essential. The following are methodologies for key assays used to evaluate FLT3 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified FLT3 kinase.

Methodology:

  • Enzyme: Recombinant human FLT3 (wild-type or mutant).

  • Substrate: A synthetic peptide substrate for FLT3.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using ³³P-ATP.

  • Procedure:

    • The FLT3 enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound or gilteritinib).

    • ATP and the substrate are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability/Proliferation Assay

Objective: To determine the IC50 of the compound in AML cell lines expressing different FLT3 variants.

Methodology:

  • Cell Lines: MV4-11 (homozygous FLT3-ITD), MOLM-13 (heterozygous FLT3-ITD), and Ba/F3 cells engineered to express specific FLT3 mutations.

  • Assay Principle: Commonly used assays include those based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT, XTT).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach or stabilize.

    • Cells are treated with a serial dilution of the inhibitor for a specified duration (e.g., 72 hours).

    • The viability reagent is added, and the signal (luminescence or absorbance) is measured.

    • IC50 values are determined from the dose-response curves.

Western Blot Analysis of FLT3 Phosphorylation

Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of FLT3 and its downstream targets.

Methodology:

  • Cell Lines: As per the cell viability assay.

  • Procedure:

    • Cells are treated with the inhibitor at various concentrations for a short duration (e.g., 2-4 hours).

    • Cells are lysed, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-ERK, and total-ERK.

    • A loading control (e.g., β-actin) is used to ensure equal protein loading.

    • Bands are visualized using chemiluminescence, and band intensities can be quantified.

Experimental_Workflow General Workflow for FLT3 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_resistance Resistance Studies KinaseAssay Kinase Inhibition Assay (IC50 vs. FLT3-WT/Mutants) CellViability Cell Viability Assay (IC50 in AML Cell Lines) KinaseAssay->CellViability WesternBlot Western Blot (Phospho-FLT3 & Downstream Targets) CellViability->WesternBlot ResistanceScreen Mutagenesis Screens (Identify Resistance Mutations) CellViability->ResistanceScreen Xenograft AML Xenograft Models (Tumor Growth Inhibition) WesternBlot->Xenograft PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD

Caption: A streamlined workflow for the preclinical evaluation of a novel FLT3 inhibitor like this compound.

Mechanisms of Resistance to Gilteritinib

A critical aspect of evaluating a new FLT3 inhibitor is its activity against known resistance mutations. Resistance to gilteritinib can emerge through several mechanisms:

  • On-target resistance: Acquisition of new FLT3 mutations, such as the F691L gatekeeper mutation.[7]

  • Off-target resistance: Activation of bypass signaling pathways, most commonly involving mutations in RAS/MAPK pathway genes (e.g., NRAS, KRAS).[8]

Any preclinical evaluation of this compound should include testing against cell lines harboring these known resistance mutations to predict its clinical durability.

Conclusion

Gilteritinib has set a high benchmark for FLT3-targeted therapy in AML. For a novel inhibitor like this compound to be a viable alternative, it must demonstrate a competitive or superior profile in terms of potency against clinically relevant FLT3 mutations, activity against known resistance mutations, and a favorable safety profile. The experimental framework provided in this guide offers a comprehensive approach to generating the necessary data for a direct and meaningful comparison.

References

In-Depth Comparative Analysis of FLT3 Inhibitors for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation and differentiation of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2] These mutations, primarily internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the receptor, driving uncontrolled cell growth and are associated with a poor prognosis.[2][3] This has made FLT3 a key therapeutic target, leading to the development of several generations of inhibitors.

This guide provides a detailed comparison of first and second-generation FLT3 inhibitors, offering quantitative data, experimental methodologies, and pathway visualizations to aid in research and development.

First-Generation FLT3 Inhibitors: Multi-Kinase Action

First-generation FLT3 inhibitors were often developed as multi-kinase inhibitors that were later found to have activity against FLT3.[2][4] This lack of specificity can lead to more off-target effects.[5]

Key Characteristics:

  • Broad Specificity: Inhibit multiple receptor tyrosine kinases, including KIT, PDGFR, and VEGFR, in addition to FLT3.[2][6]

  • Variable Potency: Generally less potent against FLT3 compared to second-generation agents.

  • Clinical Application: Midostaurin is FDA-approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[7] Sorafenib, another first-generation inhibitor, has also been used clinically.[6]

Second-Generation FLT3 Inhibitors: Potency and Precision

Developed to be more potent and selective for FLT3, second-generation inhibitors represent a significant advancement in targeted therapy for AML.[4] Their enhanced specificity generally results in a better toxicity profile.[8]

Key Characteristics:

  • High Potency & Selectivity: Exhibit significantly lower IC50 values against FLT3 and have fewer off-target effects.[4]

  • Activity Against Resistance Mutations: Some second-generation inhibitors are effective against TKD mutations (e.g., D835), which are a common mechanism of resistance to Type II first-generation inhibitors.[2]

  • Clinical Application: Gilteritinib is FDA-approved for relapsed or refractory FLT3-mutated AML.[6] Quizartinib, another potent second-generation inhibitor, is approved in Japan and other regions.[4][9]

Quantitative Comparison of FLT3 Inhibitors

The following tables summarize the biochemical and cellular potency of representative first and second-generation FLT3 inhibitors against common FLT3 variants.

Table 1: Biochemical Potency (IC50, nM) of FLT3 Inhibitors

Inhibitor Generation Type FLT3-WT FLT3-ITD FLT3-D835Y (TKD)
Midostaurin First Type I 11 10 12.5
Sorafenib First Type II 58 5.8 >1000
Gilteritinib Second Type I 0.7 0.29 0.4
Quizartinib Second Type II 4.2 1.1 >1000

Data are compiled from various preclinical studies. Values can vary based on assay conditions.

Table 2: Cellular Activity (GI50, nM) in FLT3-Mutated Cell Lines

Inhibitor Generation Cell Line (Mutation) GI50 (nM)
Midostaurin First MV4-11 (FLT3-ITD) 10
Sorafenib First MV4-11 (FLT3-ITD) 4
Gilteritinib Second MV4-11 (FLT3-ITD) 0.9
Quizartinib Second MV4-11 (FLT3-ITD) 0.3

Data are compiled from various preclinical studies. Values can vary based on assay conditions.

FLT3 Signaling and Inhibitor Action

Mutated FLT3 receptors dimerize and auto-phosphorylate, leading to the activation of downstream pro-survival and proliferative pathways, including RAS/MEK/ERK, PI3K/AKT, and STAT5.[4][10] FLT3 inhibitors block the ATP-binding site of the kinase domain, preventing this phosphorylation cascade.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD/TKD Mutation) RAS RAS FLT3->RAS P PI3K PI3K FLT3->PI3K P JAK JAK FLT3->JAK P Inhibitors FLT3 Inhibitors (First & Second Gen) Inhibitors->FLT3 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Kinase_Assay_Workflow A 1. Prepare Reaction (FLT3, Substrate, ATP, Inhibitor) B 2. Incubate (e.g., 60 min @ 30°C) A->B C 3. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) B->C D 4. Add Kinase Detection Reagent (Convert ADP to ATP, start luminescence) C->D E 5. Measure Luminescence D->E F 6. Calculate IC50 E->F

References

A Head-to-Head Comparison of Investigational and Approved FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Note: Initial searches for a specific FLT3 inhibitor designated "Flt3-IN-29" did not yield any publicly available data. Therefore, this guide provides a comparative analysis of three other prominent and well-characterized FLT3 inhibitors: Midostaurin, Gilteritinib, and Quizartinib. These inhibitors represent different generations and binding mechanisms, offering a comprehensive overview of the current landscape of FLT3-targeted therapies in Acute Myeloid Leukemia (AML).

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and downstream signaling pathways that promote uncontrolled cell growth.[1] This makes FLT3 an attractive therapeutic target. This guide provides a head-to-head comparison of a first-generation multi-kinase inhibitor, Midostaurin, and two second-generation, more selective FLT3 inhibitors, Gilteritinib and Quizartinib, with supporting experimental data.

Mechanism of Action and Kinase Inhibition Profile

FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.[1]

  • Type I inhibitors , such as Midostaurin and Gilteritinib, bind to the active conformation of the FLT3 kinase. This allows them to inhibit both FLT3 internal tandem duplication (ITD) mutations and mutations in the tyrosine kinase domain (TKD).[1]

  • Type II inhibitors , like Quizartinib, bind to the inactive conformation of the kinase. This makes them highly potent against FLT3-ITD but less effective against most FLT3-TKD mutations.[1]

Midostaurin is a multi-kinase inhibitor with activity against FLT3, KIT, and other kinases.[1] Gilteritinib and Quizartinib are second-generation inhibitors with higher potency and selectivity for FLT3.[2]

Preclinical Activity: A Quantitative Comparison

The in vitro potency of these inhibitors is a key determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Midostaurin, Gilteritinib, and Quizartinib against various FLT3 mutations in different cellular contexts.

InhibitorFLT3 MutationCell Line/AssayIC50 (nM)
Midostaurin FLT3-ITDBa/F3~1.5
FLT3-D835YBa/F3~1.5
FLT3-WTBa/F328.5
Gilteritinib FLT3-ITDMV4-11~1
FLT3-D835YBa/F31-10
FLT3-WTBa/F319.7
Quizartinib FLT3-ITDMV4-11<1
FLT3-D835YBa/F3~11
FLT3-WTBa/F36.3

Data compiled from multiple preclinical studies.[1][3]

Clinical Efficacy: Head-to-Head Clinical Trial Data

The clinical utility of these inhibitors has been evaluated in large, randomized clinical trials. The following table summarizes the key findings from the pivotal trials for each drug.

Trial Inhibitor Patient Population Key Efficacy Endpoints
RATIFY Midostaurin (+ Chemotherapy)Newly Diagnosed FLT3-mutated AML (18-59 years)Median Overall Survival: 74.7 months (vs. 25.6 months with placebo)[4][5] 4-Year Overall Survival: 51.4% (vs. 44.3% with placebo)[4]
ADMIRAL Gilteritinib (monotherapy)Relapsed/Refractory FLT3-mutated AMLMedian Overall Survival: 9.3 months (vs. 5.6 months with salvage chemotherapy)[6][7] Complete Remission (CR/CRh): 34.0% (vs. 15.3% with salvage chemotherapy)[7]
QuANTUM-First Quizartinib (+ Chemotherapy)Newly Diagnosed FLT3-ITD AML (18-75 years)Median Overall Survival: 31.9 months (vs. 15.1 months with placebo)[8] Hazard Ratio for Death: 0.78 (22% reduction in risk of death)[9]

Visualizing the Science: Diagrams and Workflows

To better understand the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes FLT3_WT FLT3 (Wild-Type) PI3K_AKT PI3K/AKT Pathway FLT3_WT->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway FLT3_WT->RAS_MAPK Activates FLT3_ITD FLT3-ITD FLT3_ITD->PI3K_AKT Constitutively Activates FLT3_ITD->RAS_MAPK Constitutively Activates STAT5 STAT5 Pathway FLT3_ITD->STAT5 Constitutively Activates FLT3_TKD FLT3-TKD FLT3_TKD->PI3K_AKT Constitutively Activates FLT3_TKD->RAS_MAPK Constitutively Activates Type_I Type I Inhibitors (Midostaurin, Gilteritinib) Type_I->FLT3_ITD Inhibits Active Conformation Type_I->FLT3_TKD Inhibits Active Conformation Type_II Type II Inhibitors (Quizartinib) Type_II->FLT3_ITD Inhibits Inactive Conformation Proliferation Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation FL_ligand FLT3 Ligand FL_ligand->FLT3_WT Binds & Activates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Values Kinase_Assay->IC50 Cell_Lines AML Cell Lines (e.g., MV4-11, MOLM-13) Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Lines->Viability_Assay Western_Blot Western Blot Analysis (pFLT3, pSTAT5, etc.) Cell_Lines->Western_Blot Viability_Assay->IC50 Mechanism Elucidate Mechanism of Action Western_Blot->Mechanism Xenograft Xenograft Models (e.g., mouse models) Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy_Study Survival Assess Survival Benefit Efficacy_Study->Survival

References

A Comparative Guide to the Activity of FLT3 Inhibitors in Primary AML Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: Initial searches for a compound specifically named "Flt3-IN-29" did not yield information in the public domain. Consequently, this guide provides a comparative analysis of a well-characterized, potent, and clinically relevant FLT3 inhibitor, Gilteritinib , against another prominent second-generation inhibitor, Quizartinib . This comparison is based on their validated activity in primary acute myeloid leukemia (AML) patient samples.

Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1] These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic blasts. This makes FLT3 a critical therapeutic target. This guide provides an objective comparison of two potent FLT3 inhibitors, Gilteritinib and Quizartinib, with a focus on their activity in primary AML patient samples, supported by experimental data and detailed protocols.

Mechanism of Action and Inhibitor Classification

FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.

  • Type I inhibitors , such as Gilteritinib , bind to the active conformation of the FLT3 kinase. This allows them to inhibit FLT3 with either ITD or TKD mutations.

  • Type II inhibitors , such as Quizartinib , bind to the inactive conformation of the kinase. While highly potent against FLT3-ITD, they are generally not effective against most FLT3-TKD mutations.[2]

This fundamental difference in mechanism underlies their varying efficacy and resistance profiles.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Proliferation Pathway FLT3->PI3K_AKT Activates JAK_STAT5 JAK-STAT5 Survival Pathway FLT3->JAK_STAT5 Activates Gilteritinib Gilteritinib (Type I) Inhibits Active Conformation Gilteritinib->FLT3 Blocks (ITD & TKD) Quizartinib Quizartinib (Type II) Inhibits Inactive Conformation Quizartinib->FLT3 Blocks (ITD) Leukemic_Effects Leukemic Cell Proliferation & Survival RAS_RAF_MEK_ERK->Leukemic_Effects PI3K_AKT->Leukemic_Effects JAK_STAT5->Leukemic_Effects

Figure 1: FLT3 Signaling Pathway and Inhibitor Action.

Comparative Efficacy in Primary AML Patient Samples

The most relevant assessment of an anti-leukemic agent's potential is its activity against primary patient cells, which recapitulate the heterogeneity of the disease.

Cell Viability and Potency (IC50)

Studies have demonstrated that both Gilteritinib and Quizartinib potently reduce the viability of primary AML cells harboring FLT3-ITD mutations. In a comparative analysis using the BeatAML database, both inhibitors showed low IC50 values, with some studies suggesting that other investigational inhibitors like foretinib (B612053) may exhibit even greater potency in this ex vivo setting.[1] Gilteritinib has been shown to be the most effective tyrosine kinase inhibitor (TKI) against blasts from a patient who had developed a FLT3/TKD mutation after treatment with Quizartinib.[3]

Table 1: Comparative Potency (IC50) in FLT3-ITD Positive AML Cell Lines (Note: Data from cell lines provides a standardized comparison, while primary sample data can be more variable.)

CompoundCell LineIC50 (nM)
Gilteritinib MV4-110.92
MOLM-132.9
Quizartinib MV4-11~1.0
MOLM-13~0.5
Ba/F3-ITD0.4

Data compiled from multiple sources for illustrative purposes.

Induction of Apoptosis

A critical measure of an anti-cancer agent's effectiveness is its ability to induce programmed cell death (apoptosis). A direct comparison in primary blasts from six FLT3-ITD AML patients, cultured with stromal cells to mimic the bone marrow microenvironment, showed that Gilteritinib induced a higher rate of apoptosis compared to Quizartinib at clinically relevant concentrations.[4]

Table 2: Apoptosis Induction in Primary FLT3-ITD AML Blasts (48h Treatment)

Patient Sample GroupTreatmentMean Apoptotic Cells (%)
Primary FLT3-ITD Blasts Vehicle (DMSO)~15%
(n=6)Quizartinib (3 nM)~30%
Gilteritinib (20 nM)~40%
Gilteritinib (100 nM)~55%*

*Data are estimated from published graphical representations and intended for comparative illustration.[4]

Experimental Workflow and Protocols

The validation of FLT3 inhibitor activity in primary AML samples follows a structured workflow from sample processing to functional and mechanistic analysis.

Experimental_Workflow cluster_sample Patient Sample Processing cluster_culture Cell Culture & Treatment cluster_assays Functional & Mechanistic Assays cluster_analysis Data Analysis Sample Peripheral Blood or Bone Marrow Aspirate Ficoll Ficoll-Paque Density Gradient Centrifugation Sample->Ficoll Isolate Isolate Mononuclear Cells (Primary AML Blasts) Ficoll->Isolate Culture Culture in RPMI-1640 + 20% FBS + Cytokines Isolate->Culture Treat Treat with FLT3 Inhibitor (e.g., Gilteritinib, Quizartinib) Culture->Treat Viability Cell Viability Assay (e.g., MTS/MTT) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treat->Apoptosis Western Western Blot Analysis (p-FLT3, p-STAT5, etc.) Treat->Western IC50 Determine IC50 Values Viability->IC50 Apoptosis_Quant Quantify Apoptosis Rates Apoptosis->Apoptosis_Quant Signaling Assess Pathway Inhibition Western->Signaling Comparison_Diagram cluster_gilteritinib Gilteritinib cluster_quizartinib Quizartinib G_Type Type I Inhibitor G_Target Active against both FLT3-ITD and FLT3-TKD G_Type->G_Target G_Apoptosis Higher apoptosis induction in stromal co-culture models G_Target->G_Apoptosis G_Resistance Resistance via F691L 'gatekeeper' mutation Q_Type Type II Inhibitor Q_Target Highly potent against FLT3-ITD; Ineffective against TKD mutations Q_Type->Q_Target Q_Apoptosis Potent apoptosis induction, but may be attenuated by bone marrow microenvironment Q_Target->Q_Apoptosis Q_Resistance Resistance via TKD mutations (e.g., at D835 residue)

References

Overcoming Quizartinib Resistance in FLT3-Mutated Acute Myeloid Leukemia: A Comparative Guide to Next-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quizartinib (B1680412), a potent second-generation FLT3 inhibitor, has demonstrated significant clinical activity in patients with FLT3-ITD positive acute myeloid leukemia (AML). However, the emergence of resistance, both on-target through secondary FLT3 mutations and off-target via activation of bypass signaling pathways, remains a critical challenge. This guide provides a comparative overview of the efficacy of various next-generation FLT3 inhibitors in quizartinib-resistant cell lines, supported by experimental data and detailed protocols.

While specific public data on the efficacy of Flt3-IN-29 in quizartinib-resistant cell lines is not available in the reviewed literature, this guide will focus on other promising alternatives that have been evaluated against common quizartinib resistance mechanisms.

Mechanisms of Quizartinib Resistance

Resistance to quizartinib primarily arises from two main mechanisms:

  • On-target Secondary Mutations in the FLT3 Tyrosine Kinase Domain (TKD): These mutations prevent quizartinib from binding effectively to the FLT3 kinase. The most frequently observed mutations include:

    • D835Y/V/H/E/N: Located in the activation loop, these mutations stabilize the active conformation of the kinase, to which the type II inhibitor quizartinib has low affinity.

    • F691L (the "gatekeeper" mutation): This mutation is located at the entrance of the hydrophobic pocket where quizartinib binds, sterically hindering its access.

  • Off-target Resistance through Activation of Bypass Signaling Pathways: Leukemia cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing the need for FLT3 signaling. A key pathway implicated in this mechanism is the RAS/MAPK pathway .[1] Mutations in genes such as NRAS and KRAS can lead to constitutive activation of this pathway, rendering the cells less dependent on FLT3.

Comparative Efficacy of Next-Generation FLT3 Inhibitors

Several next-generation FLT3 inhibitors have been developed with the aim of overcoming quizartinib resistance. The following tables summarize the reported efficacy of selected inhibitors against common resistance mutations.

Table 1: In Vitro Efficacy of FLT3 Inhibitors Against Quizartinib-Resistant FLT3-D835Y Mutation

InhibitorCell LineAssayIC50 / % InhibitionReference
Quizartinib MOLM-13-QR (D835Y)Cell ViabilityResistant[2]
Gilteritinib MOLM14(D835Y)Colony FormationEffective at 50 nM[3]
Crenolanib Ba/F3 D835YCell ProliferationEffective[4]
Foretinib Primary AML (FLT3-ITD/-D835V/Y)Cell ViabilityPotent activity[5]
KX2-391 Primary AML (FLT3-ITD-D835Y)Cell GrowthSignificant inhibition[6]
CCT241736 MOLM-13-RES (D835Y)Cell ViabilityPotent activity[7]

Table 2: In Vitro Efficacy of FLT3 Inhibitors Against Quizartinib-Resistant FLT3-F691L "Gatekeeper" Mutation

InhibitorCell LineAssayIC50 / % InhibitionReference
Quizartinib MOLM-13-QR2 (F691L)Cell ViabilityResistant[2]
Gilteritinib MOLM14(F691L)FLT3 SignalingLess effective[3]
Crenolanib Ba/F3 F691LMolecular DynamicsStable binding[8][9]
FF-10101 Preclinical modelsNot specifiedPotent activity[10][11]
KX2-391 Murine leukemia model (FLT3-ITD-F691L)SurvivalSignificantly prolonged[6]
MZH29 In silicoMolecular DynamicsStable binding[8][9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors and the experimental approaches used to evaluate them, the following diagrams illustrate the key signaling pathways and experimental workflows.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits D835Y FLT3-D835Y (Activation Loop Mutation) D835Y->FLT3 F691L FLT3-F691L (Gatekeeper Mutation) F691L->FLT3 RAS_mut RAS Mutation (Bypass Pathway) RAS_mut->RAS Constitutive Activation Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Quizartinib-Resistant AML Cell Lines (e.g., MOLM-13-QR) treatment Treat with Next-Generation FLT3 Inhibitors start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot (FLT3 Signaling) treatment->western analysis Determine IC50 Assess Apoptosis Analyze Protein Levels viability->analysis apoptosis->analysis western->analysis

References

Comparative Cross-Resistance Profile of FLT3 Tyrosine Kinase Inhibitors: A Framework for Evaluating Flt3-IN-29

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-resistance profiles of established FMS-like tyrosine kinase 3 (FLT3) inhibitors, offering a framework for the evaluation of novel therapeutic agents such as Flt3-IN-29. The emergence of drug resistance is a significant clinical challenge in the treatment of FLT3-mutated Acute Myeloid Leukemia (AML).[1] Understanding the cross-resistance patterns among different tyrosine kinase inhibitors (TKIs) is crucial for developing effective sequential and combination therapeutic strategies.

Overview of FLT3 Inhibition and Resistance

FLT3 mutations are prevalent in AML and are associated with a poor prognosis.[2][3] Targeted therapies with FLT3 inhibitors have shown clinical efficacy; however, resistance often develops through on-target secondary mutations in the FLT3 kinase domain or through the activation of off-target bypass signaling pathways.[1][4]

FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase. Type I inhibitors, such as gilteritinib (B612023) and midostaurin (B1676583), bind to the active conformation of the kinase and are generally effective against both internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations.[1][5] In contrast, type II inhibitors, including quizartinib (B1680412) and sorafenib (B1663141), bind to the inactive conformation and are primarily active against FLT3-ITD mutations.[1][6] Resistance to type II inhibitors often arises from TKD mutations, such as those at the D835 residue, which destabilize the inactive conformation.[6][7]

Comparative Efficacy Against Common FLT3 Mutations

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several prominent FLT3 TKIs against wild-type FLT3 and common resistance-conferring mutations. This data is essential for predicting the potential cross-resistance profile of a new chemical entity like this compound.

FLT3 Mutation Gilteritinib (IC50, nM) Quizartinib (IC50, nM) Sorafenib (IC50, nM) Midostaurin (IC50, nM) This compound (IC50, nM)
FLT3-ITDData Unavailable1.733[7]Potent Inhibition[8][9]Effective[3][10]To Be Determined
FLT3-D835YEffective Inhibition[6]Resistant[11]Less Potent Inhibition[8]Effective[10]To Be Determined
FLT3-F691L (Gatekeeper)~11-fold increase vs ITD[12]Resistant[11]Cross-Resistant[11]Data UnavailableTo Be Determined
FLT3-N701K>10,000 (>400-fold increase)[7]1.733[7]Data UnavailableData UnavailableTo Be Determined

Note: The data for this compound is hypothetical and would need to be determined experimentally. The potency of sorafenib and midostaurin is described qualitatively in some sources.

Mechanisms of Acquired Resistance

Acquired resistance to FLT3 inhibitors is a complex phenomenon involving various molecular mechanisms:

  • Secondary FLT3 Mutations: Point mutations in the FLT3 kinase domain can interfere with drug binding.

    • Gatekeeper Mutations (e.g., F691L): These mutations are located at the entrance of the ATP-binding pocket and can sterically hinder the binding of some inhibitors.[7][12] The F691L mutation has been shown to confer resistance to both quizartinib and sorafenib.[11]

    • Activation Loop Mutations (e.g., D835Y): These mutations stabilize the active conformation of the kinase, leading to resistance to type II inhibitors that preferentially bind to the inactive state.[6][11] Gilteritinib, a type I inhibitor, retains activity against many D835 variants.[6]

    • Novel Mutations (e.g., N701K): The recently identified N701K mutation has been shown to cause clinical resistance to gilteritinib while surprisingly retaining sensitivity to the type II inhibitor quizartinib.[7][13]

  • Bypass Signaling Pathway Activation: The activation of alternative signaling pathways, such as the RAS/MAPK pathway, can render cells independent of FLT3 signaling for survival and proliferation, leading to resistance.[4][14][15] Mutations in genes like NRAS and KRAS have been observed in patients who have relapsed on gilteritinib.[14][15]

Experimental Protocols

To evaluate the cross-resistance profile of a novel TKI like this compound, the following experimental methodologies are typically employed:

Cellular Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the TKI in cell lines expressing different FLT3 mutations.

Methodology:

  • Cell Culture: Ba/F3 murine pro-B cells are stably transfected to express human wild-type or mutant FLT3 (e.g., FLT3-ITD, FLT3-D835Y, FLT3-F691L). These cells are dependent on FLT3 signaling for their proliferation and survival.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the TKI (e.g., this compound, gilteritinib, quizartinib) for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

  • Data Analysis: The luminescence or absorbance values are normalized to untreated controls. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular Phosphorylation Assays (Western Blotting)

Objective: To assess the ability of the TKI to inhibit FLT3 autophosphorylation and the phosphorylation of downstream signaling proteins (e.g., STAT5, ERK, AKT).

Methodology:

  • Cell Treatment: Mutant FLT3-expressing cells (e.g., MV4-11 or MOLM-13, which endogenously express FLT3-ITD) are treated with the TKI at various concentrations for a short duration (e.g., 1-4 hours).

  • Protein Extraction: Cells are lysed, and total protein is quantified.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated and total STAT5, ERK, and AKT.

  • Detection: Membranes are incubated with secondary antibodies conjugated to horseradish peroxidase, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for assessing the cross-resistance profile of a novel FLT3 TKI.

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis and Comparison cluster_2 Signaling Pathway Analysis start Start: Novel TKI (this compound) cell_lines Select Cell Lines (Ba/F3 expressing FLT3 mutants, AML cell lines) start->cell_lines viability_assay Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) cell_lines->viability_assay phospho_assay Cellular Phosphorylation Assay (Western Blot) cell_lines->phospho_assay ic50 Determine IC50 Values viability_assay->ic50 compare_ic50 Compare IC50s with Established TKIs ic50->compare_ic50 pathway_inhibition Assess Inhibition of FLT3 and Downstream Signaling phospho_assay->pathway_inhibition pathway_inhibition->compare_ic50 cross_resistance Identify Cross-Resistance Profile compare_ic50->cross_resistance mechanism Elucidate Potential Resistance Mechanisms cross_resistance->mechanism flt3 FLT3 ras_mapk RAS/MAPK Pathway flt3->ras_mapk pi3k_akt PI3K/AKT Pathway flt3->pi3k_akt tki TKI tki->flt3 proliferation Cell Proliferation & Survival ras_mapk->proliferation pi3k_akt->proliferation

Caption: Workflow for determining the cross-resistance profile of a novel FLT3 TKI.

Conclusion

The development of resistance to FLT3 inhibitors remains a critical obstacle in the treatment of FLT3-mutated AML. A thorough understanding of the cross-resistance profiles of existing TKIs is paramount for the strategic development and clinical positioning of new agents like this compound. By employing the outlined experimental protocols, researchers can systematically evaluate the efficacy of novel inhibitors against a panel of clinically relevant FLT3 mutations and begin to elucidate their potential mechanisms of resistance. This data-driven approach will be instrumental in guiding the rational design of future clinical trials and improving outcomes for patients with this challenging disease.

References

Benchmarking Flt3-IN-29: A Comparative Guide to Potency Against Leading FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive potency comparison of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-29, against established clinical and pre-clinical FLT3 inhibitors: Quizartinib, Gilteritinib, and Sorafenib. The data presented herein is intended to offer an objective benchmark for researchers engaged in the study of acute myeloid leukemia (AML) and the development of targeted kinase inhibitors.

Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and subsequent aberrant cell growth and proliferation.[1] This makes FLT3 a critical therapeutic target. This guide summarizes key potency data (IC50 values) from biochemical and cell-based assays, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Potency Comparison of FLT3 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-known FLT3 inhibitors. Lower IC50 values are indicative of higher potency. Data is presented for enzymatic assays against the FLT3 kinase and for cellular assays using AML cell lines that endogenously express common FLT3 mutations, such as the internal tandem duplication (FLT3-ITD).

InhibitorTarget/Cell LineFLT3 StatusIC50 (nM)Assay Type
This compound FLT3 KinaseN/A16.26ADP-Glo Kinase Assay[1]
MV-4-11FLT3-ITD0.8Western Blot (pFLT3)[1]
MV-4-11FLT3-ITD0.0021Apoptosis (FITC Annexin V)[1]
MOLM-14FLT3-ITD0.86 - 17.74Apoptosis (FITC Annexin V)[1]
Quizartinib FLT3 KinaseN/A1.6 (Kd)Kinase Assay[2]
MV-4-11FLT3-ITD0.40 - 0.56Cell Viability[2][3]
MOLM-13FLT3-ITD0.62 - 0.89Cell Viability[3][4]
MOLM-14FLT3-ITD0.38 - 0.73Cell Viability[3][5]
Gilteritinib FLT3 KinaseWild-Type0.29Kinase Assay[6]
MV-4-11FLT3-ITD0.92Cell Viability[6]
MOLM-13FLT3-ITD2.9Cell Viability[6]
Ba/F3FLT3-ITD1.8Cell Proliferation[6]
Ba/F3FLT3-D835Y1.6Cell Proliferation[6]
Ba/F3FLT3-ITD-D835Y2.1Cell Proliferation[6]
Sorafenib FLT3 KinaseFLT3-ITD69.3 (ng/mL)Pharmacokinetic Modeling
MV-4-11FLT3-ITDVariesNot specified
Ba/F3FLT3-ITDVariesNot specified

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and reagents used. The data presented is a compilation from multiple sources for comparative purposes.

Signaling Pathway and Inhibition

FLT3 is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades crucial for cell survival and proliferation. Constitutively active FLT3 mutants, common in AML, perpetually drive these pathways. FLT3 inhibitors function by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signals.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Inhibitor This compound (FLT3 Inhibitor) Inhibitor->FLT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 signaling pathways and the point of inhibition.

Experimental Protocols

The following are generalized protocols for key assays used to determine the potency of FLT3 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the activity of recombinant FLT3 kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human FLT3 protein (active)

  • Test inhibitor (e.g., this compound)

  • Peptide substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in Kinase Assay Buffer.

  • Enzyme Addition: Add diluted recombinant FLT3 enzyme to the wells of the assay plate containing the inhibitor dilutions. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The ATP concentration should be near the Km for FLT3. Incubate for 60-120 minutes at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is used to produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and use non-linear regression to determine the IC50 value.

Cellular Viability Assay (CellTiter-Glo® Format)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • AML cell line expressing the FLT3 mutation of interest (e.g., MV-4-11 for FLT3-ITD)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor (e.g., this compound)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Plate cells at a predetermined density (e.g., 5,000-10,000 cells/well) in opaque-walled 96-well plates.

  • Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include wells with vehicle control (DMSO) to establish a 100% viability baseline.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Signal Generation: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the percentage of viability against the log of the inhibitor concentration to calculate the IC50 value.

Experimental_Workflow cluster_0 Cellular Assay cluster_1 Biochemical Assay A1 Seed Cells (e.g., MV-4-11) A3 Treat Cells with Inhibitor (72 hours) A1->A3 A2 Prepare Serial Dilutions of this compound A2->A3 A4 Add CellTiter-Glo® Reagent A3->A4 A5 Measure Luminescence A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Serial Dilutions of this compound B2 Add Recombinant FLT3 Kinase B1->B2 B3 Initiate Reaction (Substrate + ATP) B2->B3 B4 Add ADP-Glo™ Reagent B3->B4 B5 Measure Luminescence B4->B5 B6 Calculate IC50 B5->B6

Typical workflows for determining inhibitor potency.

References

Safety Operating Guide

Essential Safety Protocol: Proper Disposal of Flt3-IN-29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. [3]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Use compatible, chemical-resistant gloves, such as double nitrile gloves.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the compound outside of a certified chemical fume hood, an appropriate respirator should be used.

All handling of Flt3-IN-29, including the preparation of solutions and the segregation of waste, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]

Step-by-Step Disposal Protocol

The correct disposal method for this compound depends on its form (solid or liquid) and whether it has contaminated other materials.

1. Unused or Expired Solid this compound

  • Do not discard in regular trash. [3]

  • The original container holding the unused or expired solid compound must be managed as hazardous chemical waste.

  • Ensure the container's cap is tightly sealed and the original label is clear and legible.

  • Store this container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.[3]

2. Liquid Waste Containing this compound

This category includes stock solutions (commonly in DMSO), working solutions, and any rinsate from decontaminating glassware.[1][2]

  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[6] The container should have a secure screw-on cap.[7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name, "this compound," and the solvent used (e.g., "this compound in DMSO").[3]

  • Storage: Store the sealed liquid waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment, such as a lab tray, to contain any potential spills.[7]

  • Do not dispose of this waste down the drain. [8]

3. Contaminated Solid Waste

This includes all lab materials that have come into direct contact with this compound.

  • Non-Sharp Solid Waste: Items such as contaminated gloves, pipette tips, weighing paper, and bench paper should be collected in a designated, clearly labeled hazardous waste bag or container.[2][7] To allow for visual inspection by EHS personnel, it is good practice to use clear plastic bags and then place them inside a properly labeled container.[7]

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in an approved sharps container specifically designated for hazardous chemical waste.[7]

  • Contaminated Glassware: If possible, glassware should be decontaminated by rinsing it three times with a suitable solvent. This rinsate must be collected and treated as hazardous liquid waste.[9] After triple rinsing, the glassware can typically be washed and reused. If decontamination is not feasible, the glassware must be disposed of as hazardous solid waste.[3]

Final Disposal Logistics
  • Waste Pickup: Once a waste container is full or the experiments are complete, arrange for its disposal through your institution's EHS department.[2] Follow their specific procedures for requesting a hazardous waste pickup.

  • Unknowns: Never dispose of unidentified chemical waste. If you encounter an unknown substance, contact your EHS department for guidance.[9]

Quantitative Data Summary: Storage Conditions for Flt3-IN-25 (A Related Compound)

While specific data for this compound is not available, the following table for a similar compound, Flt3-IN-25, provides a general reference for storage to maintain stability.

FormStorage TemperatureShelf Life
Powder-20°C3 years
In Solvent-80°C1 year
Data sourced from product information for Flt3-IN-25 and should be used as a general guideline.[1]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

Flt3_IN_29_Disposal_Workflow cluster_waste_generation Waste Generation Point cluster_disposal_paths Disposal Pathways cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_compound Unused/Expired Solid Compound waste_type->solid_compound Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid contaminated_solids Contaminated Solid Waste waste_type->contaminated_solids Contaminated Consumables contain_solid Seal original container. Label as Hazardous Waste. solid_compound->contain_solid contain_liquid Collect in compatible, sealed container. Label with 'Hazardous Waste', chemical name, and solvent. liquid_waste->contain_liquid contain_contaminated Segregate into designated waste containers (sharps vs. non-sharps). Label as Hazardous Waste. contaminated_solids->contain_contaminated store_waste Store in designated satellite accumulation area with secondary containment. contain_solid->store_waste contain_liquid->store_waste contain_contaminated->store_waste ehs_pickup Arrange for pickup by Institutional EHS. store_waste->ehs_pickup

Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.

References

Personal protective equipment for handling Flt3-IN-29

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Flt3-IN-29

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides critical safety and logistical information for the handling of this compound, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. This guidance is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this research compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, research-grade kinase inhibitors.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a biologically active small molecule that should be handled with a high degree of caution. It is prudent to assume the compound is potentially hazardous upon inhalation, ingestion, and skin or eye contact. A comprehensive risk assessment should be conducted before handling.

The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory activities involving this compound. A multi-layered approach to PPE is mandatory.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Certified chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing exposure risk and maintaining the integrity of this compound.

Receipt and Storage
  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Storage Conditions: Confirm the recommended storage conditions on the product vial or datasheet. Typically, potent kinase inhibitors are stored at -20°C.

  • Labeling and Location: Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.

Preparation of Stock Solutions
  • Environment: All procedures involving the handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust.

  • Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.

  • Dissolution: Securely cap the vial and use a vortex or sonicator as required to ensure the compound is fully dissolved.

G Experimental Workflow: this compound Solution Preparation cluster_fume_hood Inside Chemical Fume Hood weigh Weigh Solid this compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store Stock Solution at -80°C dissolve->store Aliquot for single use G Waste Disposal Workflow for this compound start Waste Generation (Solid, Liquid, Sharps) segregate Segregate Waste Streams start->segregate solid_waste Solid Waste Container (Labeled Hazardous) segregate->solid_waste liquid_waste Liquid Waste Container (Labeled Hazardous) segregate->liquid_waste sharps_waste Sharps Container (Labeled Hazardous) segregate->sharps_waste store Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store sharps_waste->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup G Flt3 Signaling Pathway and Inhibition by this compound cluster_pathways Downstream Signaling FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds & Activates RAS_MAPK RAS/MEK/ERK Pathway FLT3R->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3R->PI3K_AKT STAT5 JAK/STAT5 Pathway FLT3R->STAT5 FLT3_IN_29 This compound FLT3_IN_29->FLT3R Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.